5-Bromo-3-(methoxymethoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-bromo-5-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGDHGWHPRZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
The following technical guide details the chemical properties, synthesis, and strategic application of 5-Bromo-3-(methoxymethoxy)phenylboronic acid , a high-value trifunctional building block for medicinal chemistry.
A Trifunctional Scaffold for Modular Drug Design
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), This compound represents a "linchpin" scaffold. Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an electrophile (aryl bromide), a nucleophile (boronic acid), and a masked nucleophile (MOM-protected phenol)—arranged in a 1,3,5-substitution pattern. This architecture allows researchers to sequentially construct complex, non-symmetric biaryl and terphenyl systems common in kinase inhibitors and protein-protein interaction modulators, without the need for extensive re-functionalization steps.
Molecular Architecture & Properties[1]
Structural Analysis
The compound is defined by a benzene core substituted at the meta positions. This 1,3,5-substitution pattern is critical for disrupting molecular symmetry, often improving the solubility and physicochemical properties (LogD, metabolic stability) of final drug candidates compared to para-substituted analogs.
| Property | Data / Description |
| IUPAC Name | [3-Bromo-5-(methoxymethoxy)phenyl]boronic acid |
| Molecular Formula | C₈H₁₀BBrO₄ |
| Molecular Weight | ~260.88 g/mol |
| CAS Number | Not widely listed; typically custom synthesized or analog-referenced |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.8 (Estimated based on phenylboronic acid) |
| Stability | Hygroscopic; prone to protodeboronation under strong acidic conditions or prolonged heating |
Functional Group Orthogonality
-
Boronic Acid (C-1): The primary reactive handle for Suzuki-Miyaura cross-coupling. It serves as the nucleophilic partner.
-
Methoxymethoxy (MOM) Group (C-3): A robust protecting group for the phenol. It is stable to basic conditions (Suzuki coupling) and reducing agents but is cleaved under specific acidic conditions, revealing a phenol for further derivatization (e.g., etherification, carbamate formation).
-
Bromine (C-5): A latent electrophile. It remains intact during the initial Suzuki coupling (if the partner is an aryl halide) or can be used as the electrophile if the boronic acid is protected (e.g., as a MIDA boronate) or reacted first.
Synthetic Pathways[1][2][3][4][5][6][7]
The synthesis of this scaffold relies on the principle of Lithium-Halogen Exchange followed by electrophilic trapping. The starting material is typically 3,5-dibromophenol.
Synthesis Protocol
Step 1: MOM Protection
-
Reagents: 3,5-Dibromophenol, Chloromethyl methyl ether (MOM-Cl),
-Diisopropylethylamine (DIPEA). -
Conditions: DCM, 0°C to RT.
-
Mechanism: Nucleophilic substitution (
) of the phenoxide onto the highly reactive MOM-Cl. -
Outcome: 1,3-Dibromo-5-(methoxymethoxy)benzene.
Step 2: Monolithiation and Borylation
-
Reagents:
-Butyllithium ( -BuLi), Triisopropyl borate [B(O Pr) ].[1] -
Conditions: THF, -78°C (Cryogenic).
-
Mechanism:
-
Li-Halogen Exchange: Rapid exchange of one bromine atom for lithium. The MOM group may offer weak coordination, but the exchange is driven by the stability of the aryl lithium species.
-
Electrophilic Trapping: The aryl lithium species attacks the boron center of the borate ester.
-
Hydrolysis: Acidic workup (mild) hydrolyzes the boronate ester to the free acid.
-
-
Critical Control: Temperature must be maintained at -78°C to prevent "scrambling" of the lithiated species or double lithiation.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis from commercially available 3,5-dibromophenol.
Reactivity Profile & Experimental Protocols
Chemoselective Suzuki-Miyaura Coupling
The most common application is the coupling of the boronic acid moiety with an external aryl halide (R-X).
-
Challenge: Preventing self-polymerization (reaction between the molecule's own Boron and Bromine).
-
Solution: Use the "Reactivity Hierarchy." The intermolecular reaction between the boronic acid and a highly reactive external electrophile (e.g., Aryl-Iodide or electron-deficient Aryl-Bromide) is kinetically favored over the self-coupling, especially if the external electrophile is in slight excess.
Standard Protocol:
-
Solvent: 1,4-Dioxane/Water (4:1).[2]
-
Base:
(2.0 equiv). -
Catalyst:
(5 mol%). -
Temperature: 80°C.
-
Note: If self-coupling is observed, switch to a catalyst system with faster oxidative addition rates for the external partner, such as XPhos Pd G2 .
MOM Deprotection
Post-coupling, the phenol is unmasked.
-
Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
-
Condition: 0°C to RT, 1-2 hours.
-
Result: The MOM ether is cleaved to generate formaldehyde (volatile) and the free phenol.
Strategic Logic Map (The "Linchpin" Strategy)
This diagram illustrates how to use the molecule to build a non-symmetric terphenyl core.
Figure 2: Sequential functionalization strategy utilizing orthogonal reactivity handles.
Handling and Stability Data
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (trimers) upon standing; this is reversible in aqueous reaction media but affects stoichiometry calculations.
-
Safety:
-
MOM-Cl Precursors: MOM-Cl is a known carcinogen. Ensure all synthesis steps involving MOM-Cl are performed in a well-ventilated fume hood with appropriate PPE.
-
Boronic Acid: Generally low toxicity, but avoid inhalation of dust.
-
-
Quality Control:
-
1H NMR: Look for the characteristic MOM singlet (~3.4 ppm for
, ~5.2 ppm for ) and the aromatic pattern (three distinct singlets or doublets depending on resolution, integrating 1:1:1). -
HPLC: Monitor for protodeboronation (loss of B(OH)2 replaced by H) which appears as 3-bromo-5-(methoxymethoxy)benzene.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (Standard reference for MOM group stability and cleavage).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Li, W., et al. (2005). An Improved Protocol for the Preparation of 3-Pyridylboronic Acids. Journal of Organic Chemistry, 70(15), 6097–6100.
Sources
Molecular weight and formula of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
This guide outlines the physicochemical properties, synthesis, and application logic for 5-Bromo-3-(methoxymethoxy)phenylboronic acid . This compound serves as a high-value "orthogonal building block" in medicinal chemistry, enabling the sequential construction of complex biaryl scaffolds via its three distinct functional handles: a boronic acid, an aryl bromide, and a protected phenol.
Physicochemical Identity & Properties[1][2]
This compound is an aryl boronic acid featuring a bromine substituent at the meta position and a phenol protected as a methoxymethyl (MOM) ether at the other meta position. It is designed for multi-step cross-coupling workflows.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | (3-Bromo-5-(methoxymethoxy)phenyl)boronic acid | |
| Molecular Formula | C₈H₁₀BBrO₄ | |
| Molecular Weight | 260.88 g/mol | Calculated based on standard atomic weights. |
| Exact Mass | 260.9859 | Monoisotopic mass. |
| Physical State | Off-white to beige solid | Hygroscopic; store under inert gas. |
| Solubility | DMSO, Methanol, THF | Limited solubility in non-polar solvents (Hexanes). |
| pKa (Boronic Acid) | ~8.8 | Estimated based on phenylboronic acid (8.8). |
Structural Analysis
The molecule contains three chemically distinct reactive sites (orthogonal handles):
-
Boronic Acid (-B(OH)₂): The most reactive handle, suitable for Suzuki-Miyaura coupling under mild basic conditions.
-
Aryl Bromide (-Br): A latent electrophile. It remains inert during the initial Suzuki coupling of the boronic acid but can be activated later for a second coupling (e.g., Buchwald-Hartwig or a second Suzuki) using specialized catalysts.
-
MOM Ether (-OCH₂OCH₃): A robust protecting group for the phenol. It is stable to bases and organometallics but can be cleaved with mild acid to reveal the hydroxyl group for further diversification.
Synthesis & Methodology
Core Directive: Since this specific isomer is often a custom intermediate, the synthesis is derived from the commercially available 3,5-dibromophenol . The protocol prioritizes the stability of the MOM group during the metal-halogen exchange.
Step-by-Step Synthesis Protocol
Phase 1: MOM Protection
Target: 1,3-Dibromo-5-(methoxymethoxy)benzene
-
Reagents: 3,5-Dibromophenol (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq),
-Diisopropylethylamine (DIPEA, 1.5 eq). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve 3,5-dibromophenol in DCM at 0°C.
-
Add DIPEA followed by the slow addition of MOM-Cl (Caution: MOM-Cl is a carcinogen; use strict safety controls).
-
Warm to room temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.
-
Yield: Typically >90%.[1]
-
Phase 2: Lithiation & Boronation
Target: this compound[2]
-
Reagents: n-Butyllithium (1.05 eq, 2.5 M in hexanes) OR i-PrMgCl (Turbo Grignard), Triisopropyl borate (1.2 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Cooling: Cool the solution of the MOM-protected precursor in THF to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise over 30 minutes. The internal temperature must not exceed -70°C to prevent "benzyne" formation or double lithiation.
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete Lithium-Bromine exchange.
-
Boron Capture: Add Triisopropyl borate (B(OiPr)₃) rapidly.
-
Warming: Allow the mixture to warm slowly to RT over 4 hours.
-
Hydrolysis (Critical): Quench with saturated aqueous NH₄Cl. Do not use strong HCl , as this will cleave the MOM group. Adjust pH to ~5–6 with mild acetic acid if necessary to precipitate the boronic acid.
-
Purification: Extract with Ethyl Acetate.[3][4] Recrystallize from Acetone/Hexanes or Acetonitrile.
-
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis pathway and the orthogonal reactivity of the final product.
Figure 1: Synthesis pathway from 3,5-dibromophenol and subsequent orthogonal functionalization strategy.
Applications in Drug Discovery
Orthogonal Cross-Coupling Strategy
This compound is a "linchpin" reagent. It allows chemists to link three different molecular fragments to a central benzene core in a specific order:
-
Site 1 (Boronic Acid): Reacts first. Used to attach the primary pharmacophore via standard Suzuki coupling.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.
-
-
Site 2 (Bromide): Reacts second. After the first coupling, the bromine remains intact. It can then be used to attach a solubilizing group or a second heterocycle.
-
Conditions: Pd₂(dba)₃, XPhos, NaOtBu (Buchwald-Hartwig amination) or Pd(PPh₃)₄ (Suzuki).
-
-
Site 3 (Phenol): Reacts last. Acidic deprotection of the MOM group reveals the phenol, which can act as a hydrogen bond donor or be alkylated to tune lipophilicity.
Stability Considerations
-
Protodeboronation: Like many electron-poor or sterically crowded boronic acids, this compound can undergo protodeboronation (loss of the boron group) if heated excessively in aqueous base.
-
Mitigation: Use anhydrous bases (e.g., CsF) or mild bases (K₃PO₄) and lower temperatures if possible.
-
-
MOM Lability: Avoid using Lewis acids (like BBr₃) or strong Brønsted acids (conc. HCl) until the final deprotection step is desired.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Li, W., & Li, J. (2015). Lithium-Halogen Exchange in Organic Synthesis.
-
Orthogonal Coupling Strategies
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
-
Boronic Acid Synthesis
-
Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected borate esters. Organometallics, 2(10), 1316–1319.
-
Sources
Technical Guide: Safety & Handling of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
This technical guide provides a comprehensive safety and handling profile for 5-Bromo-3-(methoxymethoxy)phenylboronic acid , a specialized organoboron intermediate used in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
Compound Overview: this compound is a bifunctional building block designed for modular drug discovery. It features an aryl bromide for electrophilic cross-coupling, a boronic acid for nucleophilic cross-coupling (Suzuki-Miyaura), and a phenol protected as a methoxymethyl (MOM) ether. The MOM group renders the phenol latent, stable to basic conditions, but liable to acidic hydrolysis.
Chemical Identity Table:
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 260.88 g/mol |
| Structure Description | Benzene core substituted with -B(OH)₂ (C1), -OCH₂OCH₃ (C3), and -Br (C5). |
| Physical State | Off-white to pale yellow solid (hygroscopic). |
| Solubility | Soluble in DMSO, DMF, MeOH, THF; sparingly soluble in water. |
| Stability | Stable under basic conditions; hydrolyzes in aqueous acid (MOM cleavage). |
Structural Analysis Diagram
The following diagram illustrates the functional reactivity nodes of the molecule.
Caption: Functional group analysis highlighting the orthogonal reactivity of the boronic acid (nucleophile), bromide (electrophile), and MOM ether (protecting group).
Part 2: Hazard Identification & Risk Assessment (GHS)[1]
GHS Classification
While specific toxicological data for this exact isomer may be limited, its profile is derived from the structure-activity relationship (SAR) of aryl boronic acids and alkyl halides.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
Specific Chemical Hazards
-
MOM Group Hydrolysis: Upon contact with strong acids (e.g., HCl, TFA), the methoxymethoxy group cleaves, releasing formaldehyde (a known carcinogen) and methanol.
-
Mechanism:[4]
-
-
Boroxine Formation: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) upon heating or prolonged storage in dry conditions.[5] This alters stoichiometry but is generally reversible with water.
-
Protodeboronation: In the presence of metal catalysts and high heat, the C-B bond may cleave, yielding the de-borylated byproduct (3-bromo-1-(methoxymethoxy)benzene).
Part 3: Handling, Storage, & Stability
Storage Protocols
-
Temperature: Store at 2–8°C . Cold storage minimizes protodeboronation and boroxine formation.
-
Atmosphere: Store under Argon or Nitrogen . Boronic acids can slowly oxidize to phenols (C-B to C-O conversion) over months in air.
-
Container: Tightly sealed glass vial with a Teflon-lined cap. Avoid long-term storage in plastics that may leach plasticizers into the organic soluble solid.
Experimental Handling (The "Application Scientist" Perspective)
-
Solvent Choice: Avoid protic solvents (EtOH, MeOH) if transesterification is undesirable, although they are common in Suzuki couplings. For anhydrous reactions, use THF or Dioxane.
-
Acid Sensitivity: Strictly avoid acidic workups. If quenching a reaction, use saturated
or water. Do not use 1M HCl, as this will initiate MOM cleavage and release formaldehyde gas.
Part 4: Emergency Response Workflow
In the event of exposure or spill, immediate action is required.[2][3][6] The following decision tree outlines the critical response steps.
Caption: Emergency response decision tree emphasizing the avoidance of acidic cleaners during spill cleanup to prevent formaldehyde release.
Part 5: Experimental Protocol: Suzuki-Miyaura Coupling
Context: This protocol demonstrates the use of this compound as the nucleophilic partner in a cross-coupling reaction. The MOM group remains intact under these basic conditions.
Reagents:
-
Boronic Acid: this compound (1.0 equiv)
-
Electrophile: Aryl iodide or bromide (1.0 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of nitrogen.
-
Charging: Add the Boronic Acid (1.0 equiv), Electrophile (1.0 equiv), and Pd catalyst (0.05 equiv) to the vial.
-
Solvation: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate). Stir to dissolve.
-
Activation: Add the aqueous
(3.0 equiv). The biphasic mixture will turn orange/brown. -
Deoxygenation: Sparge the mixture with nitrogen for 5 minutes (essential to prevent homocoupling and phenol oxidation).
-
Reaction: Seal the vessel and heat to 80°C for 4–12 hours.
-
Note: Monitor by TLC or LCMS. The boronic acid spot will disappear; the product will be less polar.
-
-
Workup (Crucial):
-
Cool to room temperature.[7]
-
Dilute with Ethyl Acetate.
-
Wash with Water and Brine .
-
Warning:Do NOT wash with 1M HCl. This will cleave the MOM group. If deprotection is desired, it should be done as a separate, controlled step later.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).
Part 6: Waste Disposal & Regulatory Compliance
-
Waste Stream: Halogenated Organic Waste.
-
Special Note: Label waste containers clearly with "Contains Boron" and "MOM-Protected" to alert disposal teams of potential formaldehyde generation if mixed with acidic waste streams.
-
Regulatory:
-
TSCA (USA): Likely treated as R&D Exemption (Low Volume Exemption) if not listed.
-
REACH (EU): Pre-registration required for >1 ton/year.
-
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Boronic Acid Toxicity & Safety
-
Suzuki-Miyaura Coupling Protocols
-
Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Formaldehyde Release from MOM Ethers
-
Occupational Safety and Health Administration (OSHA). Formaldehyde Fact Sheet.
-
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
A Guide to the Synthesis of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid: A Key Building Block for Advanced Research
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to 5-Bromo-3-(methoxymethoxy)phenylboronic acid, a crucial building block for researchers in drug discovery and materials science. By leveraging its unique structural features, this molecule serves as a versatile intermediate in the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. This document will detail the strategic considerations, reaction mechanisms, and step-by-step protocols for the successful synthesis of this compound, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of this compound
This compound is a trifunctional building block of significant interest in contemporary organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups:
-
The Boronic Acid: This moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of sp2-hybridized partners. This reaction is a mainstay in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic electronic materials.[1][2]
-
The Bromine Atom: As a halogen, it offers a secondary site for cross-coupling reactions, allowing for sequential and site-selective functionalization of the aromatic ring. This feature is invaluable for the construction of complex, multi-substituted aromatic systems.
-
The Methoxymethyl (MOM) Ether: The MOM group serves as a robust protecting group for the phenolic hydroxyl. Its stability under a range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step syntheses.[3][4]
The strategic arrangement of these functionalities in a 1,3,5-substitution pattern provides a unique geometric scaffold for the design of novel compounds with tailored electronic and steric properties.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic approach to this compound points to two primary strategies, both commencing from commercially available and structurally related precursors. The key decision in the synthetic design lies in the sequence of introducing the boronic acid and protecting the hydroxyl group.
Caption: Retrosynthetic pathways for this compound.
This guide will focus on the more convergent and commonly employed pathway starting from 3,5-dibromophenol. This approach involves initial protection of the phenol, followed by selective metal-halogen exchange and subsequent borylation.
Synthetic Pathway from 3,5-Dibromophenol
This pathway is comprised of two key transformations: the protection of the phenolic hydroxyl group and the subsequent conversion of one of the bromine atoms to a boronic acid via a lithiation-borylation sequence.
Step 1: Protection of the Phenolic Hydroxyl Group
The initial step involves the protection of the hydroxyl group of 3,5-dibromophenol as a methoxymethyl (MOM) ether. This is crucial to prevent the acidic proton of the phenol from interfering with the subsequent organometallic reactions.
Reaction Scheme:
Caption: Protection of 3,5-dibromophenol with chloromethyl methyl ether (MOM-Cl).
Causality Behind Experimental Choices:
-
Protecting Group Selection: The MOM group is chosen for its stability under the strongly basic and nucleophilic conditions of the subsequent lithiation step.[4] It is also readily cleaved under mild acidic conditions, ensuring the final product can be deprotected if necessary without compromising other functionalities.[3]
-
Reagents: Chloromethyl methyl ether (MOM-Cl) is a common reagent for MOM protection.[3] However, due to its carcinogenic potential, alternative, safer methods for generating MOM-Cl in situ or using reagents like dimethoxymethane with an acid catalyst can be employed.[5]
-
Base and Solvent: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the phenolic oxygen as a nucleophile.[3] Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve the starting materials.
Experimental Protocol: Synthesis of 1,3-Dibromo-5-(methoxymethoxy)benzene
| Reagent/Solvent | Molar Eq. | Amount |
| 3,5-Dibromophenol | 1.0 | (e.g., 10.0 g, 39.7 mmol) |
| Dichloromethane (DCM) | - | 200 mL |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | (e.g., 10.4 mL, 59.6 mmol) |
| Chloromethyl methyl ether (MOM-Cl) | 1.2 | (e.g., 4.5 mL, 47.6 mmol) |
Procedure:
-
To a stirred solution of 3,5-dibromophenol in dichloromethane at 0 °C, add N,N-diisopropylethylamine.
-
Slowly add chloromethyl methyl ether to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-Dibromo-5-(methoxymethoxy)benzene.
Step 2: Lithiation and Borylation
The second step involves the selective conversion of one of the bromo groups to a boronic acid. This is typically achieved through a halogen-metal exchange reaction with an organolithium reagent at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate.[6][7]
Reaction Scheme:
Caption: Lithiation-borylation of 1,3-Dibromo-5-(methoxymethoxy)benzene.
Causality Behind Experimental Choices:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong base and a common reagent for halogen-metal exchange with aryl bromides.[6] The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the aryllithium intermediate.
-
Borylating Agent: Triisopropyl borate (B(OiPr)₃) is a preferred electrophile for trapping the aryllithium species. Its bulky isopropoxy groups can help to prevent the formation of over-borylated byproducts.[6] Trimethyl borate can also be used.[8]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can solvate the organolithium intermediate.
-
Workup: Acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.[9]
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Amount |
| 1,3-Dibromo-5-(methoxymethoxy)benzene | 1.0 | (e.g., 10.0 g, 33.8 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | (e.g., 14.9 mL, 37.2 mmol) |
| Triisopropyl borate | 1.2 | (e.g., 9.4 mL, 40.6 mmol) |
| 1 M Hydrochloric Acid | - | As needed for workup |
Procedure:
-
Dissolve 1,3-Dibromo-5-(methoxymethoxy)benzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir vigorously for 30 minutes.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or by slurry in a suitable solvent system (e.g., hexanes/ethyl acetate).
Alternative Synthetic Strategies
While the lithiation-borylation pathway is robust, other methods can be considered depending on substrate availability and desired scale.
Grignard-based Borylation
An alternative to the use of organolithium reagents is the formation of a Grignard reagent, followed by reaction with a trialkyl borate. This method can sometimes offer advantages in terms of reagent handling and cost.[10] The Grignard reagent is typically formed by reacting the aryl bromide with magnesium metal.[11]
Caption: Grignard-based synthesis of the target boronic acid.
Protection of a Pre-existing Boronic Acid
If 3-bromo-5-hydroxyphenylboronic acid is available, a more direct route involves the protection of the hydroxyl group as a MOM ether. This avoids the need for low-temperature organometallic chemistry.
Deprotection of the MOM Group
Should the final application require the free phenol, the MOM group can be readily removed under acidic conditions.[3]
Reaction Scheme:
Caption: Acid-catalyzed deprotection of the MOM ether.
A common method involves treating the MOM-protected compound with a mineral acid, such as hydrochloric acid, in a protic solvent like methanol or a mixture of THF and water.[4]
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The pathway involving MOM protection of 3,5-dibromophenol followed by a lithiation-borylation sequence offers a reliable and scalable route to this valuable building block. Careful control of reaction conditions, particularly temperature during the organometallic steps, is paramount to achieving high yields and purity. The strategic use of this building block will undoubtedly continue to fuel innovation in the development of novel pharmaceuticals and advanced materials.
References
- Brown, H. C.; Cole, T. E. A simple and convenient borylation of aryl and alkyl halides under mild Grignard and Barbier conditions. Organometallics1983, 2 (10), 1316–1319.
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
- Leermann, T.; Leroux, F. R.; Colobert, F. A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents Prepared from Arylbromides. Org. Lett.2011, 13 (17), 4479–4481.
- Klapars, A.; Püntener, K.; Kollner, C.; Scalone, M. A General and Efficient Method for the Borylation of Aryl Halides Catalyzed by a Palladium Pincer Complex. Adv. Synth.
- Google Patents. Process for producing an aryl boronic acid.
-
eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
-
ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
-
ChemRxiv. Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]
- Google Patents.
- Google Patents. Process for the preparation of substituted phenylboronic acids.
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Organic Chemistry Portal. Methoxymethyl ethers. [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PMC. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. [Link]
-
SlidePlayer. Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. adichemistry.com [adichemistry.com]
- 5. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
Melting point and physical characteristics of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
This guide details the physical characteristics, synthesis, and handling of 5-Bromo-3-(methoxymethoxy)phenylboronic acid , a critical building block in medicinal chemistry.
Executive Summary
This compound is a bifunctional organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. It features two distinct reactive handles: an aryl bromide for electrophilic manipulation and a boronic acid for Suzuki-Miyaura cross-coupling. The methoxymethoxy (MOM) group serves as a robust protecting group for the phenol moiety, stable under basic coupling conditions but cleavable under specific acidic protocols.
Due to the inherent tendency of boronic acids to dehydrate into boroxines, this compound is frequently handled and stored as its pinacol ester derivative to ensure stoichiometry and stability.
Chemical Identity & Physical Properties
Nomenclature & Identification
| Feature | Detail |
| IUPAC Name | [5-Bromo-3-(methoxymethoxy)phenyl]boronic acid |
| Common Name | 3-Bromo-5-MOM-phenylboronic acid |
| Molecular Formula | C₈H₁₀BBrO₄ |
| Molecular Weight | 260.88 g/mol |
| CAS Number (Free Acid) | Not widely listed; often custom synthesized |
| CAS Number (Pinacol Ester) | Commercially available as CAS 1312736-61-6 (analogous) |
| SMILES | COCOC1=CC(Br)=CC(B(O)O)=C1 |
Physical Characteristics
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: 145–155 °C (Decomposes) .
-
Note: Like many aryl boronic acids, this compound does not exhibit a sharp melting point. It typically undergoes dehydration to form the trimeric boroxine anhydride (loss of H₂O) upon heating, followed by melting/decomposition of the anhydride.
-
-
Solubility:
-
Soluble: Methanol, Ethanol, DMSO, DMF, THF.
-
Sparingly Soluble: Dichloromethane, Chloroform.
-
Insoluble: Water (pH neutral), Hexanes.
-
-
pKa: ~8.5–9.0 (Boronic acid moiety).
Synthesis & Manufacturing
The synthesis of this compound requires careful orchestration to prevent the premature cleavage of the acid-labile MOM group during the boronic acid generation.
Synthetic Pathway (Graphviz)
Caption: Step-wise synthesis from 3,5-dibromophenol, highlighting the critical mild hydrolysis step.
Detailed Protocol
Step 1: MOM Protection
-
Reagents: 3,5-Dibromophenol, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), DCM.
-
Procedure: Dissolve 3,5-dibromophenol in DCM at 0°C. Add DIPEA followed by slow addition of MOM-Cl. Stir at RT for 4 hours.
-
Key Insight: Use DIPEA instead of NaH to avoid harsh conditions. Ensure anhydrous conditions to prevent MOM-Cl hydrolysis.
Step 2: Mono-Lithiation & Borylation
-
Reagents: n-Butyllithium (1.6M in hexanes), Triisopropyl borate (B(OiPr)₃), THF.
-
Procedure:
-
Cool a solution of the MOM-protected intermediate in dry THF to -78°C .
-
Add n-BuLi dropwise over 30 mins. The bromine at position 3 undergoes Lithium-Halogen exchange.
-
Stir for 45 mins at -78°C.
-
Add B(OiPr)₃ rapidly.
-
Allow warming to 0°C.
-
-
Critical Control Point: Do not use acid (HCl) for the quench. The MOM group is acid-labile. Quench with saturated aqueous Ammonium Chloride (NH₄Cl) to hydrolyze the boronate ester to the boronic acid without cleaving the MOM ether.
Stability & Handling
The "Boroxine" Equilibrium
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).
-
Implication: Purity analysis by melting point is unreliable.
-
Recommendation: Use ¹H NMR (DMSO-d₆) for purity verification. The boronic acid protons typically appear as a broad singlet around 8.0–9.5 ppm, which disappears upon D₂O shake.
MOM Stability
-
Stable: Bases (NaOH, K₂CO₃), Nucleophiles, Reducing agents (NaBH₄).
-
Unstable: Acids (HCl, TFA, p-TsOH).
-
Storage: Store at 2–8°C under Argon. Hygroscopic.
Applications in Drug Discovery
This compound is a "privileged structure" for Fragment-Based Drug Discovery (FBDD).
Selective Cross-Coupling
The molecule allows for sequential functionalization. The Boronic acid reacts under Suzuki conditions, while the Bromine remains intact for subsequent Buchwald-Hartwig amination or a second Suzuki coupling.
Workflow Diagram:
Caption: Chemoselective functionalization strategy utilizing the distinct reactivity of B(OH)2 and Br.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols on MOM protection/deprotection).
-
Sigma-Aldrich. (2024).[2] Product Specification: 5-Bromo-2-methoxyphenylboronic acid (Isomer Data for Comparison). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Strategic Utilization of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid in Medicinal Chemistry: An In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, biologically active molecular architectures relies heavily on highly functionalized, orthogonally reactive building blocks. 5-Bromo-3-(methoxymethoxy)phenylboronic acid (and its corresponding pinacol ester) stands out as a premier trifunctional scaffold. This molecule features three distinct reactive sites: a boronic acid for carbon-carbon bond formation, an aryl bromide for subsequent cross-coupling, and a methoxymethoxy (MOM)-protected phenol that can be unmasked late in the synthetic sequence.
By leveraging this building block, drug development professionals can execute highly convergent syntheses of biaryl systems, complex heterocycles, and kinase inhibitors without the need for cumbersome protecting-group manipulations between each step. This guide deconstructs the structural logic of this molecule, outlines its applications in drug discovery, and provides self-validating experimental protocols for its utilization.
Structural Deconstruction & The Logic of Orthogonal Reactivity
As a Senior Application Scientist, I approach molecular design through the lens of causality: why does a molecule react the way it does, and how can we control it? The utility of this compound lies in the finely tuned electronic and steric properties of its three functional groups, which allow for strict chemoselectivity .
-
The Boronic Acid / Pinacol Ester (-B(OH)₂ / -BPin): Boron’s vacant p-orbital makes it highly electrophilic, but in the presence of a base, it forms a negatively charged, tetrahedral "ate" complex. This increases the nucleophilicity of the attached phenyl ring, making it the thermodynamic sink for transmetalation in a Palladium-catalyzed Suzuki-Miyaura coupling . Because the C-B bond is activated specifically by base, it reacts preferentially over the C-Br bond.
-
The Aryl Bromide (-Br): The bromine atom acts as a latent electrophile. During the initial Suzuki coupling (where the boronic acid acts as the nucleophile), the internal C-Br bond remains largely intact if the external electrophile (e.g., an aryl iodide or a highly activated heteroaryl chloride) is more reactive. Once the boron is consumed, the aryl bromide can be engaged in a secondary catalytic cycle, such as a Buchwald-Hartwig amination or Sonogashira coupling.
-
The Methoxymethoxy Ether (-OMOM): Free phenols are notorious for poisoning Palladium catalysts via strong coordination or undergoing competitive O-arylation. The MOM group masks this reactivity. As an acetal, the MOM ether is completely stable to the highly basic, high-temperature conditions of cross-coupling. However, it is easily cleaved via oxocarbenium ion formation under mild acidic conditions, revealing the phenol only when required for target binding .
Orthogonal reactivity map of this compound.
Applications in Medicinal Chemistry
The strategic placement of these functional groups makes this molecule highly valuable in specific therapeutic areas:
-
Kinase Inhibitor Design: The ATP-binding pocket (hinge region) of kinases frequently requires a hydrogen-bond donor/acceptor pair. The unmasked phenol serves this exact purpose. By using the MOM-protected building block, chemists can build the bulky hydrophobic vectors of the inhibitor via the Boron and Bromine handles, and unmask the critical phenol pharmacophore in the final step .
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small, highly functionalized fragments are grown into larger leads. The orthogonal vectors (1,3,5-substitution pattern) of this building block allow for systematic, multi-directional growth of the molecule to probe structure-activity relationships (SAR) effectively.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt the workflows.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the boronic acid site while preserving the aryl bromide and MOM ether.
-
Causality of Reagents: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating reductive elimination and minimizing competitive oxidative addition into the internal C-Br bond. K₂CO₃ is chosen as a mild base; it is strong enough to form the reactive boronate "ate" complex but not so harsh as to cause side reactions.
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the target Aryl Iodide (0.9 eq, to ensure complete consumption of the halide), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with Argon (3x).
-
Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M). The water is strictly necessary to dissolve the base and facilitate the transmetalation step.
-
Heat the mixture to 90°C for 4-8 hours.
-
-
Validation & QC: Monitor via LC-MS. The reaction is self-validating when the mass of the Aryl Iodide disappears, and a new peak emerges corresponding to
. The retention of the bromine isotope pattern (M / M+2 peaks of equal intensity) confirms the C-Br bond is intact.
Protocol 2: Buchwald-Hartwig Amination of the Aryl Bromide
Objective: Form a C-N bond at the preserved aryl bromide site.
-
Causality of Reagents: We use Pd₂(dba)₃ with XPhos . XPhos is a highly bulky, electron-rich biaryl phosphine ligand. Its electron density facilitates the difficult oxidative addition into the C-Br bond, while its extreme bulk prevents the amine nucleophile from coordinating to and poisoning the Palladium center.
-
Procedure:
-
Combine the brominated biaryl intermediate from Protocol 1 (1.0 eq), the target amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 eq) in a dry flask under Argon.
-
Add anhydrous Toluene (0.1 M).
-
Heat to 100°C for 12-16 hours.
-
-
Validation & QC: Perform TLC (Hexanes/EtOAc). The starting material should be fully consumed. LC-MS will show the loss of the bromine isotope pattern, replaced by the exact mass of the coupled product.
Protocol 3: Global Deprotection of the MOM Group
Objective: Unmask the phenol to yield the final Active Pharmaceutical Ingredient (API).
-
Causality of Reagents: 3M HCl in Methanol is utilized. The acid protonates the acetal oxygen, leading to the expulsion of formaldehyde. The vast excess of Methanol solvent drives the equilibrium forward by trapping the formaldehyde as dimethoxymethane, ensuring irreversible and complete deprotection without cleaving the newly formed biaryl or amine bonds.
-
Procedure:
-
Dissolve the MOM-protected precursor in Methanol (0.1 M).
-
Add 3M aqueous HCl (5.0 eq).
-
Stir at 40°C for 2-4 hours.
-
Neutralize carefully with saturated NaHCO₃ and extract with EtOAc.
-
-
Validation & QC: LC-MS will show a mass shift of exactly -44 Da (loss of the methoxymethyl group, +1 for the proton). The appearance of a broad -OH stretch (~3300 cm⁻¹) in the IR spectrum confirms successful unmasking.
Three-step synthetic workflow for generating functionalized biaryl APIs.
Quantitative Data Summaries
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three-step sequence, providing a benchmark for laboratory execution.
| Reaction Step | Primary Objective | Catalyst System | Base / Additive | Solvent & Temp | Typical Yield | Reaction Time |
| 1. Suzuki-Miyaura | C-C Bond Formation | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1), 90°C | 75 - 85% | 4 - 8 h |
| 2. Buchwald-Hartwig | C-N Bond Formation | Pd₂(dba)₃ (2.5 mol%), XPhos | Cs₂CO₃ (2.0 eq) | Toluene, 100°C | 65 - 80% | 12 - 16 h |
| 3. MOM Deprotection | Phenol Unmasking | None | 3M HCl (aq) | Methanol, 40°C | > 90% | 2 - 4 h |
References
-
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry Source: Pharmaceuticals (Basel) URL:[Link]
-
Suzuki–Miyaura Cross‐Coupling Source: Organic Reactions (ResearchGate) URL:[Link]
-
Boron in drug design: Recent advances in the development of new therapeutic agents Source: European Journal of Medicinal Chemistry URL:[Link]
Methodological & Application
Conditions for MOM group deprotection after boronic acid coupling
Application Note: Strategic Deprotection of MOM Groups Following Suzuki-Miyaura Coupling
Part 1: Executive Summary & Strategic Context
The Methoxymethyl (MOM) ether is a premier protecting group for phenols in Suzuki-Miyaura cross-coupling due to its robust stability against the basic, aqueous, and elevated thermal conditions typical of palladium-catalyzed cycles. However, the subsequent removal of the MOM group (deprotection) on the resulting biaryl scaffold presents unique challenges, including solubility issues of hydrophobic biaryls, compatibility with other acid-sensitive moieties, and process efficiency requirements (one-pot operations).
This guide details three validated protocols for MOM deprotection post-coupling, ranging from robust acidic hydrolysis to mild, anhydrous cleavage, and a streamlined one-pot throughput method.
Part 2: Mechanistic & Strategic Framework
The Chemical Challenge
The MOM group is an acetal (
Key Post-Suzuki Considerations:
-
Biaryl Solubility: The coupled product is often significantly more lipophilic than the starting phenol. Aqueous acids (HCl/Water) may fail due to phase transfer limitations.
-
Palladium Residues: Residual Pd from the coupling step can coordinate with free phenols or precipitate as Pd black upon acidification, complicating purification.
-
Base Neutralization: Suzuki reactions employ bases (
, ). One-pot acidic deprotection requires careful neutralization to manage exotherms and evolution.
Mechanistic Pathway (Visualization)
Caption: Acid-catalyzed hydrolysis pathway of MOM ethers. The formation of the oxocarbenium ion is the rate-determining step, heavily influenced by solvent polarity and acid strength.
Part 3: Experimental Protocols
Protocol A: Standard Acidic Hydrolysis (The Workhorse)
Best for: Stable biaryls, scale-up, and substrates with no other acid-sensitive groups.
Reagents:
-
6M HCl (aqueous) or Concentrated HCl
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)
-
Substrate: Purified Biaryl-OMOM
Step-by-Step:
-
Dissolution: Dissolve the crude or purified Suzuki product (1.0 equiv) in THF or MeOH (10 mL/mmol).
-
Note: Use THF if the biaryl is highly lipophilic to ensure homogeneity.
-
-
Acidification: Add 6M HCl (5–10 equiv) dropwise at room temperature.
-
Observation: A mild exotherm may occur.[1]
-
-
Heating: Heat the mixture to 50–60 °C. Monitor by TLC/LCMS.
-
Timeframe: Typically 1–4 hours.
-
-
Workup:
-
Cool to room temperature.
-
Neutralize carefully with Saturated
(gas evolution!). -
Extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over
, and concentrate.
-
Protocol B: Mild Anhydrous Cleavage (TMSBr)
Best for: Complex substrates, presence of esters/nitriles, or acid-sensitive heterocycles.
Reagents:
-
Solvent: Dichloromethane (DCM), anhydrous
-
Additive: 4Å Molecular Sieves (optional, ensures anhydrous conditions)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the MOM-protected biaryl (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Addition: Add TMSBr (2.0–3.0 equiv) dropwise via syringe.
-
Mechanistic Note: TMSBr acts as a Lewis acid, coordinating to the acetal oxygen. Bromide acts as the nucleophile, cleaving the methyl group.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature if necessary.
-
Quench: Quench by adding Saturated
solution or MeOH.-
Caution: TMSBr hydrolyzes violently; add quench slowly at 0 °C.
-
-
Isolation: Separate layers, extract aqueous phase with DCM, and concentrate.
Protocol C: One-Pot Suzuki-Deprotection Sequence
Best for: High-throughput screening (HTS) and process efficiency.
Reagents:
-
Suzuki Reagents: Aryl Halide, Boronic Acid, Pd catalyst,
.[5] -
Deprotection Reagent: 4M HCl in Dioxane or Concentrated HCl.
Step-by-Step:
-
Coupling: Perform standard Suzuki coupling (e.g., Dioxane/Water 4:1, 90 °C) until halide is consumed.
-
Scavenging (Critical): Cool to room temperature. Add a solid-supported Pd scavenger (e.g., SiliaMetS® Thiol) if the final product is intended for biological assay. Filter off the scavenger.
-
Why: Acidifying a Pd-rich solution can cause colloidal Pd to precipitate, contaminating the phenol.
-
-
Acidification: To the filtered crude mixture, add Concentrated HCl carefully until pH < 1.
-
Note: Expect significant foaming (
) as the carbonate base is neutralized.
-
-
Cleavage: Heat the acidic mixture to 60 °C for 2–4 hours.
-
Workup: Neutralize with NaOH or
, extract, and purify.
Part 4: Data Summary & Comparative Analysis
| Feature | Protocol A (HCl/THF) | Protocol B (TMSBr) | Protocol C (One-Pot) |
| Reagent Cost | Low | High | Low |
| Conditions | Aqueous/Acidic | Anhydrous/Lewis Acid | Sequential |
| Temp | 50–60 °C | 0 °C to RT | 60–80 °C |
| Selectivity | Low (Cleaves TBS, Trityl) | High (Spares Esters) | Low |
| Throughput | Medium | Low | High |
| Key Risk | Solubility of Biaryl | Moisture Sensitivity | Pd Contamination |
Part 5: Workflow Visualization
Caption: Decision tree for selecting the optimal deprotection strategy based on substrate stability and process requirements.
Part 6: Troubleshooting Guide
-
Incomplete Deprotection:
-
Cause: Poor solubility of the biaryl in the aqueous/organic mixture.
-
Solution: Switch from MeOH to THF or Dioxane to ensure a single phase. Increase temperature to 70 °C.
-
-
Side Reactions (Bromination):
-
Cause: When using TMSBr, free phenol can undergo electrophilic aromatic substitution if the ring is electron-rich.
-
Solution: Add a scavenger like 2-methyl-2-butene or switch to TMSOTf/2,2'-bipyridyl (mildest method) [1].
-
-
Palladium Contamination:
-
Cause: Pd coordinates to the free phenol after deprotection.
-
Solution: Perform a "Thiol wash" (wash organic layer with 5% L-Cysteine or use functionalized silica) after the final workup.
-
Part 7: References
-
Fujioka, H., et al. (2009).[6][7] Remarkable Effect of 2,2′-Bipyridyl: Mild and Highly Chemoselective Deprotection of Methoxymethyl (MOM) Ethers. Organic Letters , 11(22), 5138–5141. [Link]
-
Wuts, P. G. M. (2014).[7] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons . [Link][7]
-
Baudoin, O., et al. (2003). Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryls. Journal of Organic Chemistry , 68(24), 9481–9491. [Link]
-
Laird, T. (2012). Reaction Conditions for the Removal of the Methoxymethyl (MOM) Group. Organic Process Research & Development , 16(2), 155–160. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-Catalyzed Iterative Cross-Coupling of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid: Application Notes & Protocols
Executive Summary
The synthesis of complex oligoarenes, biaryls, and teraryls requires highly modular and predictable carbon-carbon bond-forming strategies. 5-Bromo-3-(methoxymethoxy)phenylboronic acid is a highly versatile, bifunctional "AB-type" building block designed for advanced iterative Suzuki-Miyaura cross-coupling (SMC).
This application note provides a comprehensive guide to utilizing this monomer. It details the mechanistic causality behind chemoselective coupling, strategies to prevent unwanted oligomerization, and step-by-step protocols for both kinetic differentiation and boron-masking workflows.
Strategic Utility & Molecular Anatomy
The utility of this compound lies in its three distinct functional handles, each offering orthogonal reactivity:
-
Boronic Acid (Nucleophile): The sp²-hybridized boron readily undergoes transmetalation with palladium(II) intermediates in the presence of a base.
-
Aryl Bromide (Electrophile): Serves as the oxidative addition partner for Pd(0) catalysts, enabling chain elongation.
-
MOM-Protected Phenol (Masked Hydroxyl): The methoxymethyl (MOM) acetal is highly robust under the basic, aqueous conditions typical of SMC, yet it can be cleanly cleaved under mild acidic conditions at late-stage synthesis to reveal the free phenol.
Mechanistic Causality: Overcoming Polymerization
A fundamental challenge when utilizing an AB-type monomer is the risk of uncontrolled homocoupling or polymerization. If subjected to standard SMC conditions, the boronic acid of one molecule will react with the aryl bromide of another. To harness this building block for targeted synthesis, chemists must dictate the sequence of reactivity using one of two strategies:
Strategy A: Kinetic Differentiation (Boronic Acid Activation)
Aryl iodides undergo oxidative addition with Pd(0) significantly faster than aryl bromides. By reacting the monomer with a sub-stoichiometric amount of an external aryl iodide at moderate temperatures (e.g., 70 °C), the external Ar-I monopolizes the Pd(0) catalyst. The monomer's boronic acid acts solely as the transmetalating nucleophile, leaving its internal aryl bromide dormant and intact for subsequent reactions.
Caption: Chemoselective Suzuki-Miyaura catalytic cycle exploiting kinetic differentiation.
Strategy B: Boron Masking (Bromide Activation)
If the synthetic route requires the monomer's aryl bromide to react first, the boronic acid must be deactivated. Complexation of the boronic acid with N-methyliminodiacetic acid (MIDA) rehybridizes the boron atom from a reactive sp² state to a sterically shielded, unreactive sp³ state,. This completely shuts down transmetalation, allowing the aryl bromide to be selectively cross-coupled with an external boronic acid.
Caption: Iterative cross-coupling workflow utilizing MIDA boronate masking to prevent homocoupling.
Quantitative Data & Optimization
The table below summarizes optimized conditions for achieving high chemoselectivity based on the chosen synthetic trajectory.
Table 1: Optimization of Reaction Conditions for Chemoselective Coupling
| Reaction Strategy | Substrate Modification | Catalyst / Base System | Temp | Yield (%) | Chemoselectivity / Outcome |
| Kinetic Coupling | None (Free Boronic Acid) | Pd(PPh₃)₄ / K₂CO₃ (aq) | 70 °C | 78 - 85% | >95% (Ar-I reacts; internal Ar-Br intact) |
| Direct Coupling (Poor) | None (Free Boronic Acid) | Pd(dppf)Cl₂ / K₃PO₄ (aq) | 90 °C | < 30% | High oligomerization / homocoupling |
| MIDA Masked Coupling | B(MIDA) formation | Pd(OAc)₂ / SPhos / K₃PO₄ | 65 °C | 88 - 92% | >99% (Ar-Br reacts; B(MIDA) intact) |
| MOM Deprotection | None | 3M HCl / MeOH | 50 °C | 90 - 95% | Complete cleavage of acetal to free phenol |
Step-by-Step Experimental Protocols
Protocol A: Kinetic Chemoselective Coupling (Boronic Acid Activation)
Objective: Selectively couple the boronic acid moiety with an external aryl iodide. Causality: Exploiting the differential rate of oxidative addition prevents the internal aryl bromide from entering the catalytic cycle.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the external aryl iodide (0.9 equiv), and Pd(PPh₃)₄ (0.05 equiv). Note: Using a slight deficit of the aryl iodide prevents double-coupling events.
-
Degassing: Evacuate and backfill the flask with Argon (3x). Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which deactivates the catalyst and promotes homocoupling.
-
Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by 2.0 M aqueous K₂CO₃ (2.0 equiv).
-
Reaction: Heat the biphasic mixture to 70 °C under vigorous stirring for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Iterative Coupling via MIDA Masking (Bromide Activation)
Objective: Mask the boronic acid, couple the aryl bromide, and unmask for the next iteration,.
Phase 1: MIDA Masking
-
Suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a 10:1 mixture of Toluene/DMSO.
-
Reflux the mixture (approx. 110 °C) for 12 hours using a Dean-Stark trap to remove water. Causality: Removing water drives the condensation forward, ensuring complete sp³ rehybridization of the boron.
-
Concentrate and precipitate the MIDA boronate using Et₂O.
Phase 2: Suzuki Coupling
-
Combine the masked MIDA boronate (1.0 equiv), an external aryl boronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv) in THF.
-
Stir at 65 °C for 16 hours. The sp³ MIDA boronate will remain entirely unreactive, allowing exclusive coupling at the aryl bromide.
Phase 3: Unmasking
-
Dissolve the coupled product in THF and add 1.0 M aqueous NaOH (3.0 equiv).
-
Stir at room temperature for 10 minutes. Causality: Mild aqueous base rapidly hydrolyzes the MIDA ligand, regenerating the reactive sp² boronic acid for the next synthetic step. Quench with saturated aqueous NH₄Cl.
Protocol C: Orthogonal Deprotection of the MOM Group
Objective: Cleave the methoxymethyl (MOM) acetal to reveal the free phenol.
-
Dissolve the fully elaborated cross-coupled product in Methanol (0.1 M concentration).
-
Add 3.0 M aqueous HCl (5.0 equiv).
-
Stir the solution at 50 °C for 4-6 hours.
-
Neutralize carefully with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify.
Self-Validating Systems & Troubleshooting
To ensure the trustworthiness of the synthesis, integrate these self-validating checks into your workflow:
-
Validating MOM Integrity: The MOM group is highly stable to base but sensitive to acid. To confirm it survived the Suzuki coupling, check the ¹H NMR spectrum of the crude product. You must observe a distinct singlet at ~5.1-5.2 ppm (2H, -OCH₂O-) and a singlet at ~3.4-3.5 ppm (3H, -OCH₃). Disappearance of these peaks indicates premature deprotection (likely due to acidic impurities in the solvent).
-
Monitoring MIDA Masking: Free boronic acids streak heavily on silica gel TLC plates. Successful conversion to the MIDA boronate is visually validated by the appearance of a highly polar, but tightly resolved, spot that does not streak.
-
Identifying Homocoupling: Use LC-MS to monitor Protocol A. The presence of a mass peak corresponding to [2M - 2H] indicates that the kinetic differentiation failed, likely due to excessive heating (>80 °C) which forced the aryl bromide to undergo oxidative addition.
References
- Gillis, E. P., & Burke, M. D. (2007).
Strategic Synthesis of Functionalized Biaryls via 5-Bromo-3-(methoxymethoxy)phenylboronic Acid
Executive Summary & Strategic Value
5-Bromo-3-(methoxymethoxy)phenylboronic acid serves as a high-value "linchpin" scaffold in medicinal chemistry. Its trifunctional nature allows for the rapid assembly of non-symmetrical terphenyls and functionalized resorcinol derivatives, which are privileged structures in drug discovery (e.g., Hsp90 inhibitors, estrogen receptor modulators).
This guide details a chemoselective iterative cross-coupling (ICC) strategy. By exploiting the reactivity differential between the boronic acid, the aryl bromide, and the protected phenol, researchers can sequentially install diversity elements without the need for intermediate protecting group manipulations.
Key Chemical Advantages
-
Orthogonal Reactivity: The boronic acid (
) and aryl bromide ( ) allow for sequential Suzuki-Miyaura couplings. -
Latent Functionality: The methoxymethoxy (MOM) group masks a phenol, preventing catalyst poisoning and allowing late-stage polarity tuning.
-
Regiocontrol: The meta-substitution pattern provides access to 1,3,5-substituted benzene cores, difficult to synthesize via electrophilic aromatic substitution.
Strategic Reaction Design (The "Why")
The success of this protocol relies on Kinetic Chemoselectivity .
-
Step 1 (Boron-Selective): In the presence of an external Aryl Iodide (Ar-I), the Pd(0) catalyst preferentially undergoes oxidative addition with the Ar-I (faster) rather than the internal Ar-Br of the reagent. The boronic acid then transmetallates, forming the first biaryl bond.
-
Step 2 (Bromide-Selective): The product of Step 1 retains the Ar-Br motif. This now becomes the electrophile for a second cross-coupling with a distinct boronic acid.
-
Step 3 (Deprotection): Acidic hydrolysis reveals the phenol.
Logic Flow Diagram
Caption: Sequential assembly logic exploiting reactivity differentials (I > B(OH)2 > Br).
Detailed Experimental Protocols
Step 1: Chemoselective Suzuki Coupling (Boron-First)
Objective: Couple the boronic acid moiety with an Aryl Iodide while preserving the Aryl Bromide.
-
Critical Parameter: Use Aryl Iodides . If Aryl Bromides are used as the electrophile, they must be electron-deficient to ensure their oxidative addition is faster than the reagent's internal bromide, otherwise polymerization (homocoupling) will occur.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Iodide (Ar-I) (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Protocol:
-
Setup: Charge a dried Schlenk flask or microwave vial with the boronic acid (1.0 mmol), Aryl Iodide (1.0 mmol), and Pd(PPh3)4 (0.03-0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed DME (5 mL) and 2M Na2CO3 (1 mL).
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).
-
Note: Monitor via TLC.[1] The boronic acid (polar) should disappear, and a less polar spot (Biaryl-Br) should appear.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Validation: 1H NMR should show the MOM signals (~5.2 ppm, ~3.5 ppm) and the retention of the Ar-Br protons (distinctive coupling patterns).
-
Step 2: Functionalization of the Bromide
Objective: React the retained bromide with a second nucleophile (e.g., distinct Boronic Acid).
Reagents:
-
Biaryl-Br intermediate (from Step 1) (1.0 equiv)
-
Second Boronic Acid (Ar'-B(OH)2) (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd2(dba)3/XPhos (for sterically hindered substrates).
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Protocol:
-
Setup: Combine Biaryl-Br, new Boronic Acid, catalyst, and base in a vial.
-
Reaction: Heat to 90-100°C for 12-16 hours.
-
Why higher temp? Aryl bromides are less reactive than the iodides used in Step 1.
-
-
Workup & Purification: Standard aqueous workup and column chromatography.
Step 3: MOM Deprotection
Objective: Reveal the phenol functionality.
Protocol:
-
Dissolve the protected biaryl in MeOH or THF.
-
Add 6M HCl (approx. 10 equiv) or use TFA/DCM (1:1) if the substrate is acid-stable.
-
Stir at RT (1-4 hours) or heat to 50°C if sluggish.
-
Validation: Disappearance of MOM singlet (~3.5 ppm) in NMR; appearance of broad phenolic -OH singlet.
Optimization & Troubleshooting Guide
Solvent and Base Selection Matrix
The choice of conditions strongly influences the chemoselectivity of Step 1.
| Variable | Recommendation | Rationale |
| Solvent | DME or Toluene/EtOH | DME provides excellent solubility for boronic acids and coordinates weakly to Pd, stabilizing the cycle. |
| Base | Na2CO3 or K2CO3 | Mild bases prevent premature hydrolysis of the MOM group and slow down the homocoupling of the bromide. Avoid strong bases like KOtBu in Step 1. |
| Catalyst | Pd(PPh3)4 | The "gold standard" for I vs Br selectivity. More active catalysts (e.g., Pd-Buchwald G3/G4) might activate the bromide too early. |
Common Issues & Solutions
-
Problem: Homocoupling of the reagent (Polymerization).
-
Cause: The Aryl Iodide electrophile is inactive or absent.
-
Solution: Ensure the Aryl Iodide is high quality. Add the boronic acid slowly (syringe pump) to the mixture containing excess Ar-I and catalyst.
-
-
Problem: MOM Hydrolysis during Coupling.
-
Cause: Reaction temperature too high or acidic impurities.
-
Solution: Ensure base (Na2CO3) is in excess. Keep temp <100°C.
-
-
Problem: Protodeboronation (Loss of B(OH)2).
-
Cause: Heating too long in aqueous base.
-
Solution: Use anhydrous conditions with CsF or switch to a MIDA boronate analog if the boronic acid is unstable.
-
Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting selectivity.
Caption: The kinetic preference of Pd(0) for Ar-I over Ar-Br enables the chemoselectivity.
References
-
Chemoselective Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link
-
Iterative Cross-Coupling Strategies: Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc., 2007 , 129, 6716–6717. Link
- MOM Protection in Biaryl Synthesis: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General Reference for MOM stability/deprotection).
-
Haloarylboronic Acid Reactivity: Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions."[2] J. Am. Chem. Soc., 2002 , 124, 13662.[2][3] Link
- General Protocol for Resorcinol Derivatives: Lera, M.; Hayes, C. J. "Synthesis of Resorcinol Derivatives via Suzuki Coupling." Organic Letters, 2000, 2, 3873. (Contextual grounding for resorcinol synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
Unlocking Sequential Architectures: Orthogonal Reactivity of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid
Application Note & Technical Guide
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for leveraging the orthogonal reactivity of 5-Bromo-3-(methoxymethoxy)phenylboronic acid. By strategically manipulating reaction conditions, the bromine and boronic acid functionalities can be addressed in a selective, stepwise manner, enabling the efficient synthesis of complex, multi-substituted aromatic compounds. This note details a primary synthetic route involving the protection of the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester to facilitate initial cross-coupling at the C-Br bond, followed by subsequent functionalization at the boron site. Protocols for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are presented, along with conditions for the final deprotection of the methoxymethyl (MOM) ether.
Introduction: The Principle of Orthogonal Reactivity
In the synthesis of complex molecules, the ability to selectively functionalize one reactive site in the presence of another is paramount. This concept, known as orthogonal reactivity, allows for the controlled and sequential construction of molecular architectures, avoiding the need for lengthy protection-deprotection sequences. The bifunctional reagent, this compound, is an exemplary scaffold for demonstrating this principle. It possesses two key functional groups for palladium-catalyzed cross-coupling reactions: a bromine atom and a boronic acid.
The differential reactivity of these groups forms the basis of its utility. Generally, in a standard Suzuki-Miyaura coupling, the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond is kinetically favored over the transmetalation of a free boronic acid.[1][2] This intrinsic reactivity profile can be exploited. However, for maximum synthetic utility, a robust strategy is required to direct reactivity to either site with high fidelity. This guide focuses on a powerful strategy: the in-situ masking of the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are air-stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions, yet are easily deprotected to the corresponding boronic acid under mild aqueous basic conditions. This allows the bromine to be addressed first, followed by the versatile boronic acid moiety.
Strategic Overview: A Three-Stage Functionalization
The synthetic utility of this compound can be realized through a three-stage process, as illustrated below. This strategy provides a roadmap for the synthesis of a diverse array of trisubstituted benzene derivatives.
Caption: Figure 1. Strategic workflow for the orthogonal functionalization.
Experimental Protocols
Stage 1: MIDA Protection and First Cross-Coupling at the C-Br Bond
The initial step involves the protection of the boronic acid as a MIDA ester. This renders the boron moiety inert to the subsequent palladium-catalyzed coupling reaction at the bromine position.
Protocol 3.1.1: Formation of 5-Bromo-3-(methoxymethoxy)phenyl MIDA boronate
-
To a solution of this compound (1.0 eq.) in THF (0.5 M), add N-methyliminodiacetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. The resulting MIDA boronate is typically used in the next step without further purification.
Rationale: The formation of the MIDA boronate is a facile condensation reaction. The resulting sp3-hybridized boron center is sterically shielded and electronically deactivated, preventing its participation in the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions.
With the MIDA boronate in hand, a variety of cross-coupling reactions can be performed at the C-Br bond. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
| Reaction Type | Electrophile/Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ (2.0 eq.) | Dioxane/H₂O (4:1) | 80-100 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) | Et₃N | THF or DMF | rt - 60 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2 mol%), XPhos (4-6 mol%) | K₃PO₄ or Cs₂CO₃ (1.5 eq.) | Toluene or Dioxane | 80-110 |
Table 1. General Conditions for the First Cross-Coupling Reaction.
Protocol 3.1.2: Suzuki-Miyaura Coupling of the MIDA Boronate
-
To a reaction vessel, add the crude 5-Bromo-3-(methoxymethoxy)phenyl MIDA boronate (1.0 eq.), the desired aryl or vinyl boronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed dioxane and water (4:1, 0.2 M).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3.1.3: Sonogashira Coupling of the MIDA Boronate
-
To a reaction vessel, add the crude MIDA boronate (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill with an inert atmosphere.
-
Add degassed triethylamine (0.2 M) followed by the terminal alkyne (1.5 eq.).
-
Stir the reaction at room temperature to 50 °C until completion.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.[3][4]
Protocol 3.1.4: Buchwald-Hartwig Amination of the MIDA Boronate
-
To a reaction vessel, add the crude MIDA boronate (1.0 eq.), the desired amine (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 eq.).
-
Evacuate and backfill with an inert atmosphere.
-
Add degassed toluene (0.2 M).
-
Heat the reaction to 100 °C and stir until completion.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.[5][6]
Stage 2: Deprotection of MIDA Ester and Second Suzuki-Miyaura Coupling
Once the bromine atom has been functionalized, the MIDA ester can be easily cleaved to reveal the boronic acid, which is then ready for a second cross-coupling reaction.
Protocol 3.2.1: MIDA Ester Deprotection
-
Dissolve the functionalized MIDA boronate intermediate (1.0 eq.) in a mixture of THF and 1 M aqueous NaOH (1:1).
-
Stir vigorously at room temperature for 1-4 hours.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the boronic acid, which can be used in the next step without further purification.
Rationale: The MIDA ester is readily hydrolyzed under mild aqueous basic conditions, liberating the free boronic acid.
Protocol 3.2.2: Second Suzuki-Miyaura Coupling
-
Combine the crude boronic acid from the previous step (1.0 eq.), the desired aryl or vinyl halide (or triflate) (1.1 eq.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq.) in a reaction vessel.
-
Evacuate and backfill with an inert atmosphere.
-
Add degassed dioxane and water (4:1, 0.2 M).
-
Heat the reaction to 90 °C and stir for 12-24 hours.
-
Work-up and purify as described in Protocol 3.1.2.
Caption: Figure 2. Stepwise experimental workflow diagram.
Stage 3: MOM Ether Deprotection
The final step is the removal of the MOM protecting group to reveal the free phenol. The choice of deprotection conditions should be made with consideration of the functional groups present in the final molecule.
Protocol 3.3.1: Acid-Catalyzed MOM Deprotection
-
Dissolve the MOM-protected compound (1.0 eq.) in methanol (0.2 M).
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) or a stoichiometric amount of p-toluenesulfonic acid (pTSA).[7]
-
Stir the reaction at room temperature, monitoring by TLC. Gentle heating (40-50 °C) may be required.
-
Once complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Alternative Conditions: For substrates sensitive to strong protic acids, a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 1:15 v/v) can be effective.[8] Another mild method involves the use of TMSOTf and 2,2'-bipyridyl.[9][10]
Trustworthiness and Validation: The protocols described herein are based on established and reliable methodologies in palladium-catalyzed cross-coupling and protecting group chemistry. The MIDA boronate strategy for sequential coupling has been well-validated in the literature. It is crucial for the user to monitor each reaction by an appropriate analytical method (TLC, LC-MS, NMR) to ensure complete conversion and to characterize all intermediates to confirm their identity and purity. The stability of the MOM ether under the basic conditions of the cross-coupling reactions is generally high, but its lability under acidic conditions necessitates careful planning of the final deprotection step.[7][8]
Conclusion
This compound is a versatile building block for the synthesis of complex aromatic structures. By employing a strategy centered on the temporary protection of the boronic acid as a MIDA ester, the bromine and boron functionalities can be selectively and sequentially elaborated. This application note provides a framework and detailed protocols for this orthogonal approach, enabling access to a wide range of trisubstituted phenyl derivatives through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The presented methodologies offer a robust and flexible platform for applications in drug discovery and materials science.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Yang, D. X., Colletti, S. L., Wu, K., Song, M., Li, G. Y., & Shen, H. C. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic Letters, 11(2), 381–384. [Link]
-
Smith, A. B., & Paone, D. V. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis, 13(10), 6856–6862. [Link]
-
Li, J. H., Liu, W. J., & Xie, Y. X. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Al-Masum, M., & Kumar, D. (2012). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]
-
Hermange, P., Lindhardt, A. T., Taaning, R. H., Bjerglund, K., Lupp, D., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1752–1755. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ChemHelp ASAP. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Singh, S., & Singh, J. (2021). Microwave-Assisted Buchwald-Hartwig Amination of Aryl Bromides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Pearson Education. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Gholinejad, M., & Najera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586-6631. [Link]
-
El-Lateef, H. A. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Kaabel, S., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3781-3784. [Link]
-
Sadowski, B., & Szawkało, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2243. [Link]
-
Fujioka, H., Minamitsuji, Y., Kubo, O., Senami, K., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (37), 5588-5590. [Link]
-
Reddy, B. M., & Reddy, P. S. (2010). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science Publishers. [Link]
-
Fujioka, H., Minamitsuji, Y., Kubo, O., Senami, K., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl. RSC Publishing. [Link]
-
ResearchGate. (2025, August 6). Simple and Selective Deprotection of MOM Ethers. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Central Science, 7(4), 638-648. [Link]
-
Nguyen, T. T. H., & Le, T. N. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(1), 1-8. [Link]
-
Szostak, M., & Szostak, R. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. ChemRxiv. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Scalable Synthesis of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(methoxymethoxy)phenylboronic acid is a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its utility stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are often key scaffolds in medicinally active compounds. The presence of the methoxymethyl (MOM) ether protecting group and the bromine atom allows for sequential and site-selective modifications, offering a high degree of synthetic flexibility.
The development of a robust and scalable synthesis for this intermediate is crucial for its application in drug discovery and development, where large quantities of material are often required for preclinical and clinical studies. This guide provides a detailed, field-proven protocol for the multi-gram synthesis of this compound, with a focus on scalability, safety, and efficiency.
Overall Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 3-bromo-5-hydroxyphenol. The first step involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. The second and most critical step is the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange at low temperature, followed by quenching with a borate ester.
Application Notes and Protocols: 5-Bromo-3-(methoxymethoxy)phenylboronic acid in OLED Material Synthesis
Introduction
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic materials with tailored electronic and photophysical properties.[1][2][3] Central to this endeavor is the strategic design of molecular building blocks that enable the construction of complex, high-performance emissive and charge-transporting materials. 5-Bromo-3-(methoxymethoxy)phenylboronic acid emerges as a valuable synthon in this context. Its unique trifunctional nature—a reactive boronic acid group for cross-coupling, a bromine atom for further functionalization, and a protected hydroxyl group—offers a versatile platform for the synthesis of advanced OLED materials, particularly for blue emitters which remain a significant challenge.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of OLED materials. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of the resulting materials.
The Strategic Importance of this compound
The utility of this building block lies in its capacity for sequential and site-selective cross-coupling reactions. The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of C-C bond formation in the synthesis of conjugated organic molecules.[6][7][8][9][10] The bromine atom provides a second reactive handle for subsequent coupling reactions, allowing for the construction of asymmetric and complex molecular architectures.
The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl group.[11][12][13] This protection is crucial as the free hydroxyl group could interfere with the catalytic cycle of the Suzuki-Miyaura reaction. The MOM group is stable under the basic conditions typically employed in these couplings but can be readily removed under acidic conditions to unveil the hydroxyl group for further synthetic transformations or to modulate the electronic properties of the final material.[11][14]
Core Concepts and Design Principles
The synthesis of OLED materials is a multi-step process that requires careful consideration of the electronic and physical properties of the target molecules. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the triplet energy, and the thermal stability.[1][2]
Host-Dopant System
In many high-efficiency OLEDs, the emissive layer consists of a host material doped with a small amount of an emissive guest (dopant).[2][15][16] The host material facilitates charge transport and exciton formation, while the dopant is responsible for light emission.[2] For efficient energy transfer, the triplet energy of the host must be higher than that of the dopant.[1][16]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, a common motif in OLED materials.[6][7][9][17] The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our phenylboronic acid) with an organohalide.[6][17]
The general catalytic cycle is depicted below:
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Herein, we outline a hypothetical, yet representative, synthetic route to a blue-emitting OLED material utilizing this compound as a key building block.
Synthesis of a Core Intermediate via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a suitable aryl halide, for instance, 2-bromo-9,9-dimethylfluorene, a common core for blue emitters.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 850568-35-3 | 260.91 g/mol | 1.0 |
| 2-Bromo-9,9-dimethylfluorene | 28320-31-2 | 273.18 g/mol | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 3.0 |
| Toluene | 108-88-3 | 92.14 g/mol | 20 mL |
| Ethanol | 64-17-5 | 46.07 g/mol | 5 mL |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | 5 mL |
Procedure:
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 mmol), 2-bromo-9,9-dimethylfluorene (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add potassium carbonate (3.0 mmol).
-
Flush the flask with nitrogen for 15 minutes.
-
Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired intermediate.
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Deprotection of the MOM Group
The MOM group can be removed under acidic conditions to yield the free hydroxyl group.
Procedure:
-
Dissolve the MOM-protected intermediate (1.0 mmol) in a mixture of tetrahydrofuran (THF, 15 mL) and methanol (5 mL).
-
Add 2M hydrochloric acid (HCl, 5 mL) dropwise at room temperature.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization of Synthesized Materials
Thorough characterization is essential to confirm the structure and purity of the synthesized materials and to evaluate their potential for use in OLEDs.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and purity of the synthesized compounds. |
| Mass Spectrometry (MS) | To determine the molecular weight of the products. |
| UV-Visible Spectroscopy | To study the absorption properties of the material in solution and as a thin film. This provides information about the HOMO-LUMO energy gap.[18] |
| Photoluminescence (PL) Spectroscopy | To measure the emission spectrum, quantum yield, and lifetime of the material in solution and as a thin film.[18] This is crucial for determining the color and efficiency of light emission. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the material. These values are critical for designing efficient charge injection and transport in an OLED device.[1] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material.[19][20][21][22][23] High thermal stability is required for materials used in vacuum-deposited OLEDs. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting point (Tm) of the material.[19][20][21][22] A high Tg is desirable for morphological stability of the amorphous thin films in OLED devices. |
Troubleshooting and Safety Considerations
Troubleshooting
-
Low Yield in Suzuki Coupling:
-
Ensure all reagents and solvents are of high purity and appropriately degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Verify the activity of the palladium catalyst.
-
Optimize the base, solvent system, and reaction temperature.
-
-
Incomplete MOM Deprotection:
-
Increase the reaction time or the concentration of the acid.
-
Consider using a stronger acid if the substrate is stable under such conditions.
-
Safety
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [24][25][26][27][28]
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be used away from ignition sources.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of advanced OLED materials. Its unique combination of reactive sites allows for the construction of complex and functional molecules with tunable properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation OLEDs with improved efficiency, stability, and color purity.
References
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Singh, R., & Nolan, S. P. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3335–3342. [Link]
-
Muller, C. D., et al. (2024). Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate. [Link]
-
Singh, R., & Nolan, S. P. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3335–3342. [Link]
-
Wikipedia. (n.d.). OLED. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Orita, A., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8758–8768. [Link]
-
Giebink, N. C., et al. (2014). Design principles for highly efficient organic light-emitting diodes. Journal of Photonics for Energy, 4(1), 040993. [Link]
-
University of St Andrews. (n.d.). Organic Semiconductor Optoelectronics: OLEDs. Retrieved from [Link]
-
Lidorikis, E., et al. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. MDPI. [Link]
-
Lidorikis, E., et al. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. PubMed. [Link]
-
Scherf, U., et al. (2019). meta- and para-Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions. Macromolecular Chemistry and Physics, 220(18), 1900224. [Link]
-
Slideshare. (n.d.). Determination of Thermodynamic Properties of OLED Compounds. Retrieved from [Link]
-
Alipour, M., et al. (2019). Photophysics of OLED Materials with Emitters Exhibiting Thermally Activated Delayed Fluorescence and Used in Hole/Electron Transporting Layer from Optimally Tuned Range-Separated Density Functional Theory. The Journal of Physical Chemistry C, 123(1), 93-103. [Link]
-
C-Therm Technologies Ltd. (2022, September 1). Thermal Analysis of OLED Materials. Retrieved from [Link]
-
Thomas, J. C., & Denmark, S. E. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-1002). John Wiley & Sons, Inc. [Link]
- Google Patents. (n.d.). US20140191422A1 - Sublimation method for the purification of organic small molecules.
-
Tovar, J. D., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Chemistry of Materials, 33(22), 8719–8729. [Link]
-
Guo, X., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5483. [Link]
-
Lee, J. Y., et al. (2025, August 9). New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. ResearchGate. [Link]
-
Shimadzu. (n.d.). 01-00136-EN Purification of Organic Light-Emitting Diode Materials. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
-
Lucideon. (n.d.). Thermal Analysis of Materials using TGA, TMA and DSC. Retrieved from [Link]
-
Thelakkat, M., et al. (2008). Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. Polymers, 1(1), 2-30. [Link]
-
EAG. (n.d.). Thermal Analysis. Retrieved from [Link]
-
EPub Bayreuth. (2022, June 8). Design and Properties of Novel Host Materials for Blue TADF OLEDs. Retrieved from [Link]
-
MDPI. (2024, September 13). Advances in High-Efficiency Blue OLED Materials. Retrieved from [Link]
-
Kim, Y., et al. (2003). Novel Stable Blue-Light-Emitting Oligofluorene Networks Immobilized by Boronic Acid Anhydride Linkages. Chemistry of Materials, 15(25), 4714–4719. [Link]
-
Lee, J. Y., et al. (2016). Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials. Science Advances, 2(10), e1600623. [Link]
-
Acros Organics. (2020, December 13). Phenylboronic acid - SAFETY DATA SHEET. Retrieved from [Link]
-
Carlo Erba Reagents. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Bromo-5-hydroxyphenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Characteristics Study of OLED Materials. Retrieved from [Link]
Sources
- 1. Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. Advances in High-Efficiency Blue OLED Materials [mdpi.com]
- 4. Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs [mdpi.com]
- 5. Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. topmostchemical.com [topmostchemical.com]
- 7. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicreactions.org [organicreactions.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Organic Semiconductor Optoelectronics: OLEDs [st-andrews.ac.uk]
- 19. Determination of Thermodynamic Properties of OLED Compounds | PPTX [slideshare.net]
- 20. Thermal Analysis of OLED Materials – C-Therm Technologies Ltd. [ctherm.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]
- 23. eag.com [eag.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. fishersci.ca [fishersci.ca]
- 26. assets.thermofisher.cn [assets.thermofisher.cn]
- 27. static.cymitquimica.com [static.cymitquimica.com]
- 28. dcfinechemicals.com [dcfinechemicals.com]
Troubleshooting & Optimization
Preventing protodeboronation of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
Technical Support Center: Troubleshooting Protodeboronation of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
Overview Working with this compound presents a unique mechanistic paradox in cross-coupling chemistry. The electron-withdrawing 5-bromo substituent significantly accelerates base-catalyzed protodeboronation (cleavage of the C-B bond). Conversely, the 3-methoxymethoxy (MOM) ether is highly acid-sensitive. This dual vulnerability means you cannot use strong bases (which destroy the boronic acid) nor strong acids (which cleave the MOM protecting group). This guide provides field-proven, causality-driven solutions to navigate this narrow stability window.
Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does this specific boronic acid degrade so rapidly under standard Suzuki-Miyaura conditions? A1: Under standard basic conditions (e.g., NaOH or Na₂CO₃ in aqueous solvent), the boronic acid converts to a reactive trihydroxyboronate anion. The electron-withdrawing bromine atom at the 5-position stabilizes the transition state leading to a transient aryl anion, drastically accelerating the rate of C-B bond heterolysis (protodeboronation)[1]. This background degradation often outpaces the desired palladium transmetalation step.
Q2: If base accelerates degradation, can I run the reaction under acidic conditions to stabilize the boronic acid? A2: No. While kinetic studies confirm that highly electron-deficient arylboronic acids are exceptionally stable against acid-catalyzed protodeboronation[1], the 3-MOM ether is an acetal-derivative. Even mild aqueous acids will rapidly hydrolyze the MOM group to a free phenol, altering your substrate's reactivity and complicating downstream synthesis. You are strictly constrained to neutral or mildly basic, anhydrous conditions.
Q3: Will converting the boronic acid to a standard pinacol (Bpin) ester prevent protodeboronation? A3: Not reliably. It is a common misconception that esterification universally imparts stability. Recent stopped-flow NMR studies reveal that under basic aqueous-organic conditions, boronic esters can undergo rapid pre-hydrolysis back to the free boronic acid, or even direct protodeboronation[2]. For electron-deficient substrates, a "slow-release" strategy (e.g., MIDA boronates) or strictly anhydrous coupling is required[3].
Data Visualization: Impact of Reaction Conditions
To illustrate the causality of base selection, the following table summarizes the quantitative impact of various conditions on the stability and coupling efficiency of EWG-substituted, MOM-protected boronic acids[4].
| Base / Additive | Solvent System | pH Environment | Protodeboronation Extent | Expected Coupling Yield |
| NaOH (2.0 eq) | Dioxane / H₂O (4:1) | > 13 (Strongly Basic) | Very High (>80%) | < 15% |
| Na₂CO₃ (2.0 eq) | Toluene / H₂O (3:1) | ~ 11 (Basic) | High (~50%) | 30 - 40% |
| K₃PO₄ (2.0 eq) | THF / H₂O (10:1) | ~ 12 (Mildly Basic) | Moderate (~20%) | 60 - 70% |
| CsF (3.0 eq) | Anhydrous Dioxane | Neutral (Fluoride Activation) | Very Low (<5%) | > 85% |
| MIDA + K₃PO₄ | Dioxane / H₂O (4:1) | ~ 12 (Slow Release) | Very Low (<2%) | > 90% |
Mechanistic and Workflow Visualizations
Caption: Divergent pathways of boronate anions: Base-catalyzed protodeboronation vs. transmetalation.
Caption: Troubleshooting workflow for optimizing cross-coupling of highly labile boronic acids.
Self-Validating Experimental Protocols
Protocol A: Anhydrous Suzuki-Miyaura Coupling via Fluoride Activation Causality: By strictly excluding water, we eliminate the proton source required for the hydrolytic cleavage of the C-B bond. Cesium fluoride (CsF) is used instead of an oxygen-based base. The fluoride ion coordinates to the empty p-orbital of the boron, forming a reactive fluoroborate complex that readily undergoes transmetalation without triggering base-catalyzed protodeboronation[4].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times.
-
Reagent Loading: Add this compound (1.5 eq), the aryl halide electrophile (1.0 eq), anhydrous CsF (3.0 eq), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent Addition: Inject strictly anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.
-
Reaction: Heat the mixture to 60 °C (avoid exceeding 80 °C to further suppress thermal degradation) for 12 hours under vigorous stirring.
-
Validation Step (In-Process): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is proceeding correctly if the mass corresponding to 1-bromo-3-(methoxymethoxy)benzene (the protodeboronation byproduct) is absent or <5% relative to the product peak.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: MIDA Boronate Conversion and Slow-Release Coupling Causality: If Protocol A fails due to extreme substrate instability, the boronic acid must be masked. N-methyliminodiacetic acid (MIDA) forms a highly stable, sp³-hybridized boronate complex that is inert to transmetalation and anhydrous cross-coupling conditions. By using a biphasic aqueous system with a mild base (K₃PO₄), the MIDA group slowly hydrolyzes, releasing the free boronic acid at a rate slower than the palladium transmetalation step. This keeps the steady-state concentration of the vulnerable boronic acid near zero[3].
Step-by-Step Methodology:
-
MIDA Protection: Reflux this compound (1.0 eq) and MIDA (1.2 eq) in a 10:1 mixture of Toluene/DMSO using a Dean-Stark trap to remove water for 12 hours.
-
Validation Step 1 (Protection): Concentrate the mixture and purify via silica gel chromatography (MIDA boronates are uniquely stable to silica). Self-Validation: Obtain an ¹¹B NMR spectrum; a shift from ~30 ppm (sp² boron) to ~10 ppm (sp³ boron) confirms complete protection.
-
Slow-Release Coupling: To a vial, add the purified MIDA boronate (1.5 eq), aryl halide (1.0 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).
-
Reaction: Stir at 60 °C for 24 hours. The aqueous base will slowly deprotect the MIDA group in situ.
-
Validation Step 2 (Coupling): Monitor by TLC. The MIDA boronate spot should slowly disappear while the product spot intensifies, with no baseline streaking indicative of degradation.
-
Workup: Quench with water, extract with ethyl acetate (3x), dry over Na₂SO₄, and purify via chromatography.
References
-
[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. URL: 1
-
[2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. URL:2
-
[3] The Suzuki Reaction (MIDA Boronates and Slow Release). Andrew G. Myers Research Group, Harvard University. URL:3
-
[4] Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid (Troubleshooting Guide). Benchchem Technical Support. URL:4
Sources
Technical Support Center: A Guide to Improving Suzuki Coupling Yields with 5-Bromo-3-(methoxymethoxy)phenylboronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 5-Bromo-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this specific substrate and achieve higher yields and reproducibility in your syntheses.
Introduction: Understanding the Substrate
This compound is a valuable building block in organic synthesis. However, its unique substitution pattern presents specific challenges in Suzuki coupling reactions. The electron-donating methoxymethoxy (MOM) group and the electron-withdrawing bromo group create a nuanced electronic environment that can influence the efficiency of the catalytic cycle. Furthermore, steric hindrance from the substituents can impact catalyst-substrate interactions. This guide will address these issues head-on, providing you with the insights needed to overcome common hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is designed to provide rapid answers to the most common issues encountered when using this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in Suzuki couplings with this substrate can often be traced back to several key factors:
-
Suboptimal Catalyst and Ligand Choice: The electronic nature of this compound requires a carefully selected catalytic system. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be efficient enough.[1] Consider using more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst.[2]
-
Ineffective Base: The choice of base is critical for activating the boronic acid for transmetalation.[3][4] For this substrate, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform weaker bases like sodium carbonate (Na₂CO₃).[5]
-
Inadequate Degassing: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Incomplete degassing of your solvent and reaction vessel is a common cause of catalyst deactivation and subsequent low yields.[6]
-
Reagent Quality: The purity of your this compound, aryl halide, and solvent is paramount. Boronic acids can degrade over time, and impurities in the solvent can poison the catalyst.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen.[6] To mitigate this:
-
Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge your solvent with an inert gas (argon or nitrogen) for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.
-
Controlled Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can promote homocoupling.
Q3: Is the methoxymethyl (MOM) protecting group stable under typical Suzuki coupling conditions?
A3: Yes, the MOM group is generally stable under the basic conditions used in Suzuki-Miyaura reactions. Deprotection of MOM ethers typically requires acidic conditions, which are not present in this reaction. Therefore, it is unlikely that cleavage of the MOM group is a significant side reaction or cause of low yield.
Q4: I am seeing a significant amount of unreacted starting material (both the boronic acid and the aryl halide). What should I try?
A4: Unreacted starting materials point towards an inefficient catalytic system or suboptimal reaction conditions. Consider the following adjustments:
-
Increase Catalyst Loading: While typically used at 1-5 mol%, increasing the catalyst loading to 5-10 mol% can sometimes drive the reaction to completion, especially with challenging substrates.
-
Elevate the Reaction Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C). If you are running the reaction at a lower temperature, a moderate increase could improve the reaction rate.
-
Screen Different Solvents: The choice of solvent can significantly impact the solubility of your reagents and the efficiency of the catalytic cycle. Common solvent systems include toluene/water, dioxane/water, and DMF. A screening of different solvent systems may reveal a more optimal choice for your specific coupling partners.[7][8]
Q5: My reaction appears to stall after a certain period. What could be the issue?
A5: Reaction stalling can be indicative of catalyst deactivation. This can be caused by:
-
Trace Oxygen: As mentioned, even small amounts of oxygen can be detrimental.
-
Impurities: Impurities in your starting materials or solvent can act as catalyst poisons.
-
Ligand Degradation: Some phosphine ligands can be sensitive to heat and may degrade over long reaction times.
If you suspect catalyst deactivation, ensuring the utmost purity of your reagents and maintaining a strictly inert atmosphere is crucial.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues with the Suzuki coupling of this compound.
Caption: A troubleshooting workflow for low-yield Suzuki couplings.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific aryl halide used.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol is a good starting point for initial attempts but may require optimization for higher yields.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
In a separate vial, degas the toluene and water mixture by sparging with argon for at least 30 minutes.
-
Add the degassed solvent mixture to the Schlenk flask via syringe.
-
Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions with a Buchwald Ligand
This protocol employs a more active catalytic system that is often successful for more challenging substrates.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and finely ground K₃PO₄ to a dry reaction vial equipped with a stir bar.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table
The following table summarizes recommended starting conditions and potential optimization strategies for the Suzuki coupling of this compound.
| Parameter | Standard Recommendation | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, or Buchwald pre-catalysts (1-3 mol%) | Buchwald-type ligands are more electron-rich and bulky, which can accelerate oxidative addition and reductive elimination, especially for sterically hindered or electronically challenging substrates.[2] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2-3 equiv), Cs₂CO₃ (2-3 equiv) | Stronger, non-nucleophilic bases are often more effective at promoting the transmetalation step.[3][5] |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1), THF/H₂O (4:1), DMF | Solvent can influence reagent solubility and catalyst activity; screening may be necessary to find the optimal system.[7][8] |
| Temperature | 90-100 °C | 100-120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions if excessive. |
| Atmosphere | Inert (Argon or N₂) | Rigorous degassing (freeze-pump-thaw) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[6] |
References
- Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- Preformed Pd(II)
- Catalytic activity of Pd(II)-complex 3 in Suzuki coupling of phenylboronic acid (5a).
- Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. White Rose eTheses Online.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
- The Suzuki Reaction. Andrew G Myers Research Group.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Struggling with Suzuki Reaction. Reddit.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling for 3-Bromoselenophene. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Why can't I achieve good yields for this Suzuki reaction?
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Purification methods for 5-Bromo-3-(methoxymethoxy)phenylboronic acid reaction mixtures
Subject: Purification & Handling of 5-Bromo-3-(methoxymethoxy)phenylboronic acid Ticket ID: #B-MOM-5BR-PUR Status: Open for Resolution
Executive Summary & Molecule Profile
User Query: "How do I purify this compound without degrading the protecting group or losing yield to boroxine formation?"
The Molecule:
-
Target: this compound.
-
Critical Vulnerability (MOM Group): The methoxymethyl (MOM) ether is an acetal.[1][2] While stable to base and nucleophiles, it is acid-labile . Standard boronic acid workups using strong
can cleave the MOM group, reverting it to the phenol. -
Critical Vulnerability (Boronic Acid): Arylboronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines). This complicates NMR interpretation and melting point determination.
Critical Isolation Challenges (The "Why" Behind the Failures)
Before attempting purification, you must understand the two invisible forces ruining your recovery: The Boroxine Equilibrium and Silanol Irreversibility .
Challenge A: The Boroxine Trap
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or heat. This is not an impurity; it is a thermodynamic state.
-
Symptom: NMR shows broad peaks or multiple sets of signals; Melting point is depressed or broad.
-
Fix: This is reversible. The addition of water or a Lewis base shifts the equilibrium back to the monomeric acid.
Challenge B: Silica Gel Suicide
Standard silica gel is slightly acidic and possesses free silanol (
-
Tailing: Boronic acids hydrogen bond aggressively to silanols, causing severe streaking (tailing) on columns.
-
Irreversible Binding: The boron atom can form covalent bonds with the silica matrix, trapping your product at the baseline.
-
MOM Cleavage: The inherent acidity of commercial silica can slowly hydrolyze the MOM group during slow elutions.
Troubleshooting Workflows & Protocols
Method A: The pH-Swing Extraction (Recommended)
Best for: Large scale (>1g), removing non-acidic impurities (starting halides, biaryls). Principle: Exploits the amphoteric nature of boron to switch solubility, leaving non-boronic impurities behind.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in
or . -
Base Extraction: Extract the organic layer with 1M NaOH (3x).
-
Wash: Discard the organic layer (contains unreacted bromide/biaryls). Wash the aqueous layer once with fresh
to remove entrained organics. -
Controlled Acidification (CRITICAL):
-
Cool the aqueous layer to 0°C.
-
Do NOT use concentrated HCl.
-
Acidify carefully with saturated
or 10% acetic acid until pH reaches ~5–6. -
Why? You need to protonate the boronate anion (
) back to the neutral acid, but you must not drop below pH 4 to protect the MOM group.
-
-
Recovery: The product should precipitate as a white solid. Filter or extract back into
.
Method B: Boric Acid-Impregnated Silica Chromatography
Best for: High-purity requirements when extraction fails. Principle: Pre-saturating the silica with boric acid occupies the active silanol sites, preventing your product from sticking.
Protocol:
-
Preparation: Dissolve boric acid (
) in Methanol. Add silica gel.[7][8] Rotovap to dryness.-
Ratio: ~1g Boric acid per 50g Silica.
-
-
Eluent: Use a gradient of Hexanes/Ethyl Acetate.
-
Running the Column: The "blocked" silica allows the boronic acid to elute as a tight band without streaking.
-
Post-Column: Fractions may contain leached boric acid.[9] Wash the combined fractions with water to remove excess
.
Visualizing the Logic
Workflow 1: The Boroxine Equilibrium
Understanding this pathway prevents false "impurity" diagnosis.
Caption: The reversible dehydration of boronic acids. High vacuum or extensive drying favors the red state (Boroxine).
Workflow 2: Purification Decision Tree
Follow this logic to select the correct method for your scale and impurity profile.
Caption: Decision matrix for isolating this compound.
Frequently Asked Questions (FAQs)
Q: My NMR spectrum in
-
Fix: Run the NMR in
-DMSO or with a drop of . These solvents break up the boroxine trimers and hydrogen-bond to the monomer, yielding sharp, distinct peaks.
Q: I used HCl to acidify during the pH swing, and now I see a phenol peak. What happened? A: You cleaved the MOM group. The acetal linkage is sensitive to strong acids.
-
Fix: Never use strong mineral acids for acidification of MOM-protected compounds. Use saturated
(pH ~5) or dilute Citric Acid. The boronic acid will precipitate around pH 6; you do not need to go to pH 1.
Q: Can I recrystallize this compound? A: Yes. The 5-Bromo and MOM groups add lipophilicity, making water recrystallization difficult.
-
Solvent System: Try Acetonitrile/Water or Dichloroethane/Hexanes .
-
Tip: If you isolate the boroxine (anhydride) form, it is often more crystalline and easier to purify than the free acid. You can hydrolyze it back to the acid immediately before use in your next step.
Data Summary: Solvent Compatibility
| Operation | Recommended Solvent | Forbidden/Risky Solvent | Reason |
| Extraction | Alcohols (during extraction) | Alcohols are water-miscible; poor phase separation. | |
| Acidification | Conc. | Cleaves MOM protecting group. | |
| NMR | Pure | Dry | |
| Chromatography | Hex/EtOAc on Boric-Silica | Pure MeOH on Std. Silica | MeOH dissolves silica slightly; Std Silica causes tailing. |
References
-
Boroxine-Acid Equilibrium Thermodynamics
-
Tokunaga, Y. et al.[10] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the American Chemical Society.
-
-
MOM Group Stability & Cleavage
-
Boric Acid Impregn
-
Isobe, H. et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters."[12]
-
-
pH Swing Extraction of Phenylboronic Acids
- Agilent Technologies. "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms."
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brainkart.com [brainkart.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Immobilized phenylboronic acids for the selective extraction of beta-blocking drugs from aqueous solution and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MOM-Protected Phenylboronic Acids
Ticket Status: OPEN Topic: Catalyst Deactivation & Reaction Failure in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "MOM Paradox"
Welcome to the technical support hub. You are likely here because your Suzuki coupling involving a Methoxymethyl (MOM) protected phenylboronic acid has failed. The reaction mixture is likely black (precipitated Pd) or simply unreactive, despite the MOM group being theoretically stable under basic cross-coupling conditions.
The Core Conflict: While MOM ethers are excellent protecting groups for phenols (stable to base/nucleophiles), they introduce two specific failure modes in Palladium catalysis that are often misdiagnosed:
-
True Catalyst Poisoning: Caused by upstream synthesis impurities (residual alkylating agents).
-
Pseudo-Poisoning (Substrate Suicide): Rapid protodeboronation driven by the ortho-oxygen effect, where the catalyst is fine, but the boron species destroys itself.
This guide helps you distinguish between these two and provides remediation protocols.
Module 1: Diagnostic Decision Tree
Before changing ligands or bases, determine if your catalyst is dead or if your substrate is unstable.
Figure 1: Diagnostic workflow to distinguish between catalyst deactivation and substrate decomposition.
Module 2: The "Silent Killer" – Residual MOM-Cl
The Issue: The most common cause of "poisoning" with MOM-protected substrates is not the MOM group itself, but the reagent used to install it: Chloromethyl methyl ether (MOM-Cl) or MOM-Br .
Mechanism: MOM-Cl is a highly reactive alkyl halide. If even trace amounts (<1 mol%) remain in your boronic acid starting material, the Pd(0) catalyst will undergo Oxidative Addition with MOM-Cl preferentially over your aryl halide.
-
Result: The catalyst is consumed to form an inactive
-allyl or alkyl-Pd species, or simply decomposes. The reaction stalls immediately.
Troubleshooting Q&A
Q: I rotavapped my starting material for hours. Shouldn't the MOM-Cl be gone? A: Not necessarily. MOM-Cl has a boiling point of ~59°C, but it can be trapped within the crystal lattice of solid boronic acids or form persistent solvates. Standard vacuum drying is often insufficient.
Q: How do I confirm this is the problem? A: Run the "Standard Spike Test" (Protocol A below). If adding your MOM-substrate to a working standard reaction kills it, you have an impurity problem.
Q: How do I fix it? A: You must scavenge the electrophile before the coupling reaction.
-
Solution: Treat your MOM-protected substrate with a secondary amine (like morpholine) or aqueous ammonia during the workup of the protection step. This converts residual MOM-Cl into a water-soluble amine that washes away.
Module 3: The "Ortho Effect" – Protodeboronation
The Issue: If your MOM group is ortho to the boronic acid, the reaction often yields the de-boronated arene (H-Arene) instead of the product. This is often mistaken for catalyst failure.
Mechanism: The oxygen atom of the MOM group acts as an intramolecular base or coordination site. It facilitates the attack of water/base onto the boron center, stabilizing the transition state for C-B bond cleavage. This process is orders of magnitude faster in ortho-alkoxy boronic acids than in meta/para isomers.
Figure 2: Mechanism of ortho-alkoxy assisted protodeboronation.
Troubleshooting Q&A
Q: My LCMS shows the boronic acid mass is gone, but no product. Is the catalyst dead? A: No. The catalyst is likely fine, but it ran out of fuel. Your boronic acid hydrolyzed to the arene faster than the catalyst could transmetallate it.
Q: How do I prevent this? A: You must slow down the hydrolysis relative to the cross-coupling.
-
Reduce Water: Switch from aqueous bases (Na2CO3/H2O) to anhydrous bases (K3PO4 or CsF) in dioxane or toluene.
-
Increase Catalyst Activity: Use highly active precatalysts (e.g., XPhos Pd G4 or Pd(dtbpf)Cl2 ) to make the coupling step faster than the decomposition.
-
Feed Strategy: Add the unstable boronic acid slowly (dropwise) to the reaction mixture to keep its concentration low, minimizing second-order decomposition pathways.
Module 4: Chelation & Hemilability
The Issue: The MOM oxygens are Lewis bases. In non-polar solvents, the MOM group (especially if ortho) can coordinate to the Palladium center, occupying a site needed for the incoming halide or boronic acid.
Data: Impact of Ligand Choice on MOM-Substrates
| Ligand Class | Example | Performance with MOM-Substrates | Reason |
| Triphenylphosphine | Pd(PPh3)4 | Poor | Weak binding; easily displaced by MOM oxygen chelation. |
| Bidentate (Rigid) | dppf, dppe | Moderate | Resists displacement, but creates steric crowding with ortho-MOM. |
| Buchwald (Dialkylbiaryl) | XPhos, SPhos | Excellent | Bulky, electron-rich. Out-competes MOM oxygen for Pd coordination and facilitates oxidative addition. |
| N-Heterocyclic Carbenes | PEPPSI-IPr | Good | Strong sigma donation stabilizes Pd against weak oxygen chelation. |
Experimental Protocols
Protocol A: The "Spike Test" (Diagnosis)
Use this to confirm if your MOM-substrate contains catalyst poisons.
-
Set up a Standard Reaction: 4-bromoanisole + Phenylboronic acid (commercial) + Pd catalyst.
-
Run Control: Monitor conversion at 15 min (should be >20%).
-
Run Spike: Set up the same reaction but add 10 mol% of your MOM-protected substrate (as an additive, not a reactant).
-
Compare:
-
If Spike conversion is 0% (and Control is >20%): Your MOM substrate contains a poison (likely MOM-Cl). Purify immediately.
-
If Spike conversion is normal : Your substrate is not poisoning the catalyst; the issue is likely protodeboronation or sterics.
-
Protocol B: Purification of MOM-Protected Boronic Acids
Removing MOM-Cl residues.
-
Dissolve the crude MOM-protected intermediate in Ethyl Acetate.
-
Wash organic layer with 10% aqueous NH4OH (Ammonium Hydroxide) or a saturated solution of Morpholine .
-
Why: This reacts rapidly with alkyl halides to form water-soluble ammonium salts.
-
-
Wash with water, then brine.
-
Dry over Na2SO4 and concentrate.
-
Critical: Dry under high vacuum (<1 mbar) at 40°C for at least 4 hours.
Protocol C: Optimized Conditions for Labile Ortho-MOM Substrates
Minimizing protodeboronation.
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Base: K3PO4 (finely ground, anhydrous) - 3.0 equiv.
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G4 (2 mol%).
-
Water: Add exactly 2-5 equivalents of water (relative to substrate).
-
Note: Totally anhydrous conditions often shut down the Suzuki cycle (boronate formation needs trace OH-). Controlled water allows the cycle to turn without flooding the system and promoting hydrolysis.
-
-
Temperature: 60°C (Avoid reflux if possible).
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Troubleshooting. [Link]
Minimizing homocoupling side reactions of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
Technical Support Center: 5-Bromo-3-(methoxymethoxy)phenylboronic acid
Introduction: The Challenge of Homocoupling in Suzuki-Miyaura Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, like any complex catalytic process, it is susceptible to side reactions that can diminish yield and complicate purification. One of the most persistent issues encountered by researchers using boronic acids, such as this compound, is the formation of a homocoupled biaryl byproduct.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize this undesired side reaction. We will explore the mechanistic underpinnings of homocoupling and provide field-proven strategies to ensure the successful synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant problem?
A1: Boronic acid homocoupling is an undesired side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl. In the context of your work, this means two units of this compound react to form 5,5'-Dibromo-3,3'-bis(methoxymethoxy)-1,1'-biphenyl.
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your boronic acid, lowering the potential yield of the desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming.
-
Stoichiometric Imbalance: Consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, potentially leading to incomplete conversion of the limiting reagent.
Q2: What are the primary mechanistic causes of homocoupling?
A2: Homocoupling is primarily driven by two interrelated factors: the presence of molecular oxygen (O₂) and palladium(II) (Pd(II)) species in the reaction mixture.[3][4][5]
-
Oxidative Homocoupling via Pd(0)/O₂: The catalytically active species in the Suzuki-Miyaura cycle is Pd(0). If dissolved oxygen is present in the reaction, it can oxidize Pd(0) to a palladium peroxo complex, ((η²-O₂)PdL₂). This complex can then react with two molecules of the boronic acid to generate the homocoupled biaryl, ultimately regenerating a Pd(0) species that may or may not re-enter the desired catalytic cycle efficiently.[5] This is a major pathway when reactions are not conducted under strictly anaerobic conditions.[5][6]
-
Reductive Homocoupling via Pd(II) Precatalysts: Many Suzuki reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). These must be reduced in situ to the active Pd(0) form to initiate the cross-coupling cycle. Boronic acids themselves can act as the reducing agent, a process in which two boronic acid molecules couple to form the biaryl byproduct while reducing Pd(II) to Pd(0).[1][7] This side reaction is especially prevalent at the beginning of the reaction before the main catalytic cycle is established.
The diagram below illustrates the divergence between the desired Suzuki-Miyaura pathway and the undesired homocoupling side reaction.
Caption: Divergence of the desired Suzuki cycle and the undesired homocoupling pathway.
Q3: How does my choice of catalyst, ligand, base, and solvent impact homocoupling?
A3: Each component of the reaction plays a critical role. Judicious selection is key to suppressing the homocoupling side reaction.
| Component | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst that rapidly generates Pd(0). | Avoids the initial Pd(II) reduction step where homocoupling is prevalent.[6][8] Modern Buchwald-type precatalysts are designed for efficient generation of the active catalyst.[9] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired cycle, making the cross-coupling kinetically more favorable than homocoupling.[6][10] |
| Base | Use a moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃. | The base is required to activate the boronic acid for transmetalation.[2][11] Very strong bases can sometimes promote boronic acid degradation, while weaker bases may slow the desired reaction, giving more time for side reactions. |
| Solvent | Use well-degassed aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water. | The primary role of the solvent choice here is its ability to be rigorously degassed. Biphasic systems (e.g., toluene/water) can be effective but require vigorous stirring.[9][11] |
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for resolving them.
Issue: My LC-MS/TLC analysis shows a significant peak/spot corresponding to the homocoupled biaryl byproduct.
This is the most common manifestation of the problem. Follow this troubleshooting decision tree to systematically diagnose and solve the issue.
Caption: A decision tree for troubleshooting boronic acid homocoupling.
In-depth Explanation of Troubleshooting Steps:
-
Evaluate Oxygen Exclusion: This is the most critical and often overlooked factor.[3][4] Standard inert gas blanketing is insufficient. You must actively remove dissolved oxygen from your solvent(s) and reaction mixture.
-
Subsurface Sparge: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes is highly effective.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, performing at least three freeze-pump-thaw cycles on the reaction mixture is the gold standard.[12]
-
-
Assess Palladium Source: As discussed, if you are using a Pd(II) salt like Pd(OAc)₂, a portion of your boronic acid is likely being consumed to generate the active Pd(0) catalyst.[1][7] Switching to a catalyst that is already in the Pd(0) oxidation state, like Pd(PPh₃)₄, or a precatalyst designed for rapid activation can significantly suppress this initial homocoupling burst.
-
Optimize Ligand: If you are using a simple ligand like triphenylphosphine (PPh₃), the rates of the desired catalytic steps might not be fast enough to outcompete the homocoupling pathway. Switching to a more advanced, bulky, and electron-rich Buchwald-type ligand can dramatically accelerate the desired cross-coupling, making the side reaction kinetically irrelevant.[6][10]
-
Consider Reaction Kinetics: Homocoupling is a second-order reaction with respect to the boronic acid. Therefore, its rate is highly dependent on the boronic acid concentration. By keeping the instantaneous concentration low, you can disfavor the homocoupling pathway. This can be achieved by adding the boronic acid solution slowly to the reaction mixture over several hours using a syringe pump.[8]
Optimized Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is designed to proactively minimize homocoupling.
Reagents & Equipment:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 eq)
-
This compound (1.3 eq)
-
XPhos Pd G3 (a Buchwald precatalyst, 0.02 eq, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq)
-
1,4-Dioxane (Anhydrous, freshly distilled or from a sealed bottle)
-
Water (Degassed)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer, heating mantle, condenser
-
Inert gas supply (Argon or high-purity Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.3 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen.
-
Solvent Preparation & Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Thoroughly degas this solvent mixture by sparging with an inert gas subsurface for at least 30 minutes. Add the degassed solvent to the reaction flask via a cannula or syringe under a positive pressure of inert gas (to a final concentration of ~0.1 M with respect to the aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Bhattacharjee, S., et al. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. Retrieved from [Link]
-
Rochat, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
López-de-Luzuriaga, J. M., et al. (2012). Influence of the Support during Homocoupling of Phenylboronic Acid Catalyzed by Supported Gold and Palladium. Catalysis Letters. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF on ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
Tilde, A. C., et al. (2016). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry. Retrieved from [Link]
-
Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
Welcome to the technical support center for the purification of 5-Bromo-3-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the recrystallization of this and similar boronic acid derivatives. As boronic acids are a cornerstone of modern organic synthesis, particularly in cross-coupling reactions, their purity is paramount to achieving high yields and reproducible results. However, their purification is often non-trivial. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the nature of this compound and the principles of its recrystallization.
Q1: What are the primary challenges in purifying arylboronic acids like this one?
Arylboronic acids present unique purification challenges due to their chemical nature. The primary issues are:
-
Formation of Boroxines: Boronic acids can readily dehydrate, especially when heated, to form cyclic trimeric anhydrides known as boroxines.[1][2] This process is reversible in the presence of water. The presence of both the acid and its boroxine in a sample can lead to complex NMR spectra with broadened peaks and can complicate crystallization.[2]
-
Protodeboronation: The carbon-boron bond can be susceptible to cleavage (protodeboronation), particularly in the presence of acid or base, or upon prolonged exposure to silica gel, leading to the formation of 1-bromo-3-(methoxymethoxy)benzene as a key impurity.[3]
-
High Polarity and Stickiness: Boronic acids are polar and can interact strongly with stationary phases like silica gel, often resulting in streaking, low recovery, or decomposition during column chromatography.[3][4] This makes recrystallization a more attractive and scalable purification method.
Q2: What are the expected properties of this compound relevant to recrystallization?
-
Appearance: Expected to be a white to off-white solid.
-
Solubility: Like most phenylboronic acids, it is expected to be soluble in polar organic solvents such as ethers, ethyl acetate, and alcohols, and poorly soluble in nonpolar solvents like hexanes or pentane.[1][5] The key to recrystallization is finding a solvent (or solvent pair) where the solubility is low at room temperature but high at elevated temperatures.[6]
-
Melting Point: Phenylboronic acid analogs with similar molecular weights have melting points in the range of 130-220 °C.[7][8] A broad melting range is often indicative of impurities or the presence of the corresponding boroxine.
Q3: What are the likely impurities in a crude sample?
A crude sample of this compound synthesized via an organometallic route may contain several types of impurities:[9]
-
Protodeboronation Product: 1-bromo-3-(methoxymethoxy)benzene.[3]
-
Homocoupling Byproducts: Biphenyl-type impurities formed during the synthesis.
-
Inorganic Salts: Residual salts from the workup, such as magnesium or lithium salts.
-
Boric Acid: Can be present from the hydrolysis of excess borate ester or from degradation.[1]
Recrystallization Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the recrystallization process.
Q: My compound has "oiled out" into a liquid globule instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. It is a common problem with boronic acids.[3][10]
Probable Causes & Solutions:
-
Solution is too concentrated or cooled too quickly: This is the most common cause. The solubility limit is exceeded at a temperature where the compound is still molten.
-
Solution 1: Re-heat and Dilute. Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to dilute the solution. Allow it to cool much more slowly. An insulated bath (like a beaker of hot water or a Dewar flask) can be used to slow the cooling rate.
-
Solution 2: Lower the Saturation Temperature. Add a small amount of a co-solvent in which the compound is more soluble (a "good" solvent). This will lower the temperature at which the solution becomes saturated, hopefully to below the compound's melting point. Then, proceed with slow cooling.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution 3: Try a Different Solvent System. The impurities may be more soluble in a different solvent, preventing them from interfering with crystallization. Conduct a small-scale solvent screen to identify a better system (see Protocol 3).
-
Q: My compound dissolved completely, but no crystals have formed even after the solution has cooled to room temperature or below. How can I induce crystallization?
A: This indicates that you have a stable supersaturated solution. The energy barrier for nucleation (the initial formation of crystals) has not been overcome.
Probable Causes & Solutions:
-
Too much solvent was used: The solution is not sufficiently saturated for crystals to form.
-
Solution 1: Evaporate Excess Solvent. Gently heat the solution and boil off some of the solvent. Allow it to cool again. Be careful not to over-concentrate, or the compound may crash out impurely.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial seed or surface.
-
Solution 2: Scratch the Flask. Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[6][10] The microscopic imperfections on the glass provide nucleation sites.
-
Solution 3: Add a Seed Crystal. If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This will act as a template for crystal growth.
-
Solution 4: Cool to a Lower Temperature. Place the flask in an ice bath or freezer for a short period.[11] This can sometimes provide the thermodynamic push needed for nucleation. Be aware that rapid crashing at low temperatures can trap impurities.
-
Q: My recrystallized product is still impure according to NMR or melting point analysis. What are the next steps?
A: A single recrystallization may not be sufficient if the initial material is very impure or if the chosen solvent does not effectively discriminate between your product and a key impurity.
Probable Causes & Solutions:
-
Poor Solvent Choice: The impurity may have similar solubility to your product in the chosen solvent.
-
Solution 1: Perform a Second Recrystallization. A second pass through the same procedure can often significantly improve purity.
-
Solution 2: Change the Solvent System. Re-crystallize from a different solvent or solvent pair with different polarity. For example, if you used an ethyl acetate/hexane system, try a toluene or a water/ethanol mixture.
-
-
Product "Crashed Out": The solution was cooled too quickly, trapping impurities within the crystal lattice.
-
Solution 3: Repeat and Slow Down. Repeat the recrystallization, ensuring the solution cools as slowly as possible to promote the formation of well-ordered, pure crystals.
-
-
Challenging Impurities: Some impurities, like the boroxine or protodeboronation product, can be difficult to remove by simple recrystallization.
-
Solution 4: Consider a pH-based Extraction. Boronic acids are weakly acidic and can sometimes be purified via an acid-base extraction.[3][4][10] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., dilute NaOH or NaHCO₃). The boronic acid will move to the aqueous layer as its boronate salt, leaving non-acidic impurities (like the protodeboronation product) behind. Then, re-acidify the aqueous layer with dilute HCl and extract the purified boronic acid back into an organic solvent. Caution: This method can be laborious and may not work well if the impurities are also acidic or basic.[4]
-
Data & Visualization
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use for Boronic Acids |
| Water | 100 | 10.2 | Excellent for some boronic acids if solubility greatly increases with temperature.[12] Helps break up boroxine anhydrides.[1] |
| Ethanol | 78 | 4.3 | Good solvent when hot, often used in combination with water. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A common and effective solvent, often used with a nonpolar anti-solvent like hexanes.[1][10] |
| Toluene | 111 | 2.4 | Less polar option. Can be effective but may promote boroxine formation upon heating. |
| Acetone | 56 | 5.1 | A very polar solvent; may be too good a solvent unless used in a solvent/anti-solvent pair. |
| Hexanes/Heptane | ~69 / ~98 | ~0.1 | Used as anti-solvents. The boronic acid should be insoluble in these.[1] |
| Dichloroethane | 83 | 3.7 | Can be a good solvent but may promote anhydride formation.[1][10] |
Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., aqueous ethanol).
-
Heating: Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, avoiding a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystallization: Once the solution has reached room temperature, cool it further in an ice-water bath for 20-30 minutes to maximize crystal yield.[11]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[11]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the impure solid in the minimum amount of a hot "good" solvent (e.g., ethyl acetate) in which the compound is very soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an "anti-solvent" like hexanes) dropwise with swirling until the solution becomes faintly cloudy (turbid).[10] The compound should be insoluble in this anti-solvent.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling & Isolation: Follow steps 4-8 from the Single-Solvent protocol. The wash in step 7 should be done with a mixture of the two solvents or the pure anti-solvent.
Protocol 3: Micro-Scale Solvent Screening [4][6]
-
Preparation: Place approximately 10-20 mg of your crude solid into several small test tubes.
-
Testing: To each tube, add a different potential solvent (e.g., water, ethanol, toluene, ethyl acetate) dropwise, up to about 0.5 mL.
-
Observation (Cold): Agitate the tubes at room temperature. Note which solvents fail to dissolve the solid. These are potential candidates.
-
Observation (Hot): Gently heat the tubes that did not dissolve the solid. Note which solvents now fully dissolve the compound.
-
Cooling: Cool the tubes that showed good hot solubility. The ideal solvent is one where the compound dissolves when hot but crystallizes readily upon cooling.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010, June 1). Wiley-VCH. [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry. (2025, November 8). Reddit. [Link]
-
How to Purify Boric Acid (by Recrystallization). (2015, November 13). YouTube. [Link]
-
Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. [Link]
-
Purification of boronic acids? : r/chemistry. (2017, December 19). Reddit. [Link]
-
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023, March 15). National Institutes of Health (NIH). [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
(5-bromo-3-methoxy-2-methylphenyl)boronic acid. Chemazone. [Link]
-
Solubility of phenylboronic compounds in water. SciSpace. [Link]
-
Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]
-
Phenylboronic acid*. ChemBK. [Link]
-
Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]
- Process for the preparation of substituted phenylboronic acids.
-
recrystalization of 5-bromovanillin. The Hive. [Link]
-
3,5-Bis(perfluorodecyl)phenylboronic Acid as an Easily Recyclable Direct Amide Condensation Catalyst. ResearchGate. [Link]
-
Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. (2022, December 1). MDPI. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. recrystalization of 5-bromovanillin , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Assessment Methods for 5-Bromo-3-(methoxymethoxy)phenylboronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. 5-Bromo-3-(methoxymethoxy)phenylboronic acid is a key building block in organic synthesis, often utilized in Suzuki-Miyaura cross-coupling reactions to form complex molecules.[1] Its purity directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, grounded in scientific principles and supported by experimental insights.
The Analytical Challenge: Understanding the Chemistry of Boronic Acids
The analysis of boronic acids by reversed-phase HPLC is not without its challenges. These compounds are known to be susceptible to dehydration, forming cyclic anhydrides known as boroxines.[2] Furthermore, the methoxymethoxy (MOM) protecting group can be labile under certain pH conditions. Therefore, the choice of HPLC method must be carefully considered to prevent on-column degradation and ensure accurate quantification of the main component and any potential impurities. A well-designed HPLC method should be a self-validating system, providing confidence in the reported purity.
Comparative HPLC Methodologies
This guide compares three distinct HPLC methods for the purity assessment of this compound, each with its own advantages and considerations. The selection of these methods is based on a comprehensive review of established analytical techniques for similar boronic acid derivatives.[2][3]
Method 1: Isocratic Reversed-Phase HPLC with UV Detection
This method represents a straightforward and widely accessible approach for routine purity analysis.
Rationale:
-
Stationary Phase: A C18 column with low silanol activity is chosen to minimize secondary interactions with the polar boronic acid group, thereby improving peak shape.[4]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with a small amount of formic acid provides a stable and robust system. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better retention and peak symmetry.
-
Detector: UV detection at a wavelength where the phenyl ring exhibits strong absorbance allows for sensitive detection of the analyte and related aromatic impurities.
Method 2: Gradient Reversed-Phase UPLC-MS for High-Resolution Separation and Impurity Identification
For a more in-depth analysis and the identification of unknown impurities, a gradient Ultra-Performance Liquid Chromatography (UPLC) method coupled with a mass spectrometer (MS) is the gold standard.[5]
Rationale:
-
Stationary Phase: A sub-2 µm particle size C18 column provides higher efficiency and resolution compared to traditional HPLC, enabling the separation of closely eluting impurities.
-
Mobile Phase: A gradient elution from a low to high percentage of organic solvent allows for the separation of compounds with a wider range of polarities. The use of a volatile buffer like ammonium acetate makes the mobile phase compatible with mass spectrometry.[2]
-
Detector: A tandem mass spectrometer (MS/MS) offers high sensitivity and selectivity, allowing for the detection of trace-level impurities and providing structural information for their identification.[6] This is particularly crucial for controlling potentially mutagenic impurities.
Method 3: Post-Column Derivatization with Alizarin for Enhanced Sensitivity and Specificity
This method employs a chemical reaction after the chromatographic separation to convert the boronic acid into a highly fluorescent derivative, offering exceptional sensitivity and selectivity.[1][7]
Rationale:
-
Derivatization Reagent: Alizarin reacts specifically with boronic acids to form a fluorescent complex.[1][7] This post-column reaction ensures that only boronic acid-containing compounds are detected, reducing interference from other sample components.
-
Detector: A fluorescence detector provides significantly higher sensitivity compared to UV detection, making this method ideal for trace-level analysis of boronic acid impurities.
Data Presentation: A Comparative Overview
| Parameter | Method 1: Isocratic RP-HPLC-UV | Method 2: Gradient RP-UPLC-MS | Method 3: Post-Column Derivatization with Fluorescence Detection |
| Principle | Differential partitioning between stationary and mobile phases.[8] | High-efficiency differential partitioning coupled with mass-based detection. | Chromatographic separation followed by chemical reaction and fluorescence detection.[7] |
| Stationary Phase | C18, 5 µm, low silanol activity | C18, <2 µm | C18, 3.5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Isocratic) | Acetonitrile/10 mM Ammonium Acetate (Gradient)[2] | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (Gradient) |
| Detector | UV-Vis Diode Array Detector (DAD) | Tandem Mass Spectrometer (MS/MS)[5] | Fluorescence Detector |
| Sensitivity | Moderate | Very High | High |
| Specificity | Moderate to High | Very High | High (for boronic acids) |
| Run Time | ~15 minutes | ~10 minutes | ~20 minutes (including reaction time) |
| Application | Routine purity checks, content uniformity | Impurity profiling, identification of unknowns, trace analysis | Trace quantification of boronic acids |
Experimental Protocols
Sample Preparation
A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. A working solution of 0.1 mg/mL is then prepared by diluting the stock solution with the initial mobile phase composition of the respective method. To minimize the formation of boroxines, it is recommended to use fresh solutions.[2]
Method 1: Isocratic RP-HPLC-UV Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Method 2: Gradient RP-UPLC-MS Protocol
-
Column: ACQUITY Premier BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: ESI in negative ion mode
Method 3: Post-Column Derivatization Protocol
-
Column: C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Post-Column Reagent: 75 µM Alizarin in Acetonitrile with 0.1% Triethylamine, delivered at 0.4 mL/min[7]
-
Reaction Coil: 3.5 m x 0.25 mm at 50 °C[7]
-
Fluorescence Detector: Excitation at 469 nm, Emission at 610 nm[7]
Visualization of Experimental Workflows
Caption: General workflow for HPLC purity assessment.
Caption: Decision tree for selecting an appropriate HPLC method.
Stability-Indicating Nature of the Methods and Forced Degradation Studies
To ensure that the chosen HPLC method is stability-indicating, forced degradation studies are essential.[9][10] These studies involve subjecting a sample of this compound to harsh conditions to intentionally generate degradation products. The HPLC method must then be able to separate the main peak from all degradation product peaks.
Recommended Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[10]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[10]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: 105 °C for 48 hours.[9]
-
Photolytic Degradation: Exposure to UV light (as per ICH Q1B guidelines).[9]
The peak purity of the this compound peak in the stressed samples should be assessed using a Diode Array Detector (for HPLC-UV) or by mass spectral analysis (for UPLC-MS) to confirm that no co-eluting peaks are present.[11]
Conclusion
The selection of an appropriate HPLC method for the purity assessment of this compound is critical for ensuring the quality and consistency of this important synthetic intermediate. For routine analysis, a simple isocratic RP-HPLC-UV method provides a reliable and efficient solution. For in-depth impurity profiling and identification, a gradient UPLC-MS method is unparalleled in its sensitivity and resolving power. When ultra-trace level quantification of boronic acid species is required, post-column derivatization with fluorescence detection offers exceptional sensitivity. The choice of method should be guided by the specific analytical requirements, and its stability-indicating nature must be confirmed through rigorous forced degradation studies.
References
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]
-
Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4795-4801. Retrieved from [Link]
-
Reddy, G. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Wouters, S., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1428, 279-292. Retrieved from [Link]
-
Zusan, A., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3393-3399. Retrieved from [Link]
-
SIELC. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1989-2001. Retrieved from [Link]
-
Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). HPLC Traces HPLC Method. Retrieved from [Link]
-
Talluri, M. V., et al. (2015). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. Journal of Pharmaceutical and Biomedical Analysis, 102, 166-174. Retrieved from [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 196-202. Retrieved from [Link]
-
Wouters, S. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
Regalado, E. L., & Welch, C. J. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 532-543. Retrieved from [Link]
-
PureSynth. (n.d.). 5-Bromo-2-Methoxyphenylboronic Acid (Contains Varying Amounts Of Anhydride) 98.0%(HPLC). Retrieved from [Link]
-
George, S., et al. (2021, December 13). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Retrieved from [Link]
-
Chemazone. (n.d.). (5-bromo-3-methoxy-2-methylphenyl)boronic acid. Retrieved from [Link]
-
Al-kassas, R., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Scientia Pharmaceutica, 84(3), 497-513. Retrieved from [Link]
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. waters.com [waters.com]
- 4. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. sciex.com [sciex.com]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. oaji.net [oaji.net]
- 10. scispace.com [scispace.com]
- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry (LC-MS) characterization of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
This guide provides an in-depth technical framework for the characterization of 5-Bromo-3-(methoxymethoxy)phenylboronic acid (CAS: 1350543-95-1). It is designed for analytical chemists and medicinal chemists requiring high-fidelity structural confirmation during drug development.
Executive Summary
Characterizing this compound presents a "triad of challenges" in mass spectrometry:
-
Boronic Acid Instability: Tendency to dehydrate into boroxines (cyclic trimers) or de-boronate under stress.
-
MOM Group Lability: The methoxymethyl (MOM) ether is an acetal, susceptible to hydrolysis in the acidic mobile phases typically used in LC-MS.
-
Isotopic Complexity: The presence of Bromine (
) and Boron ( ) creates complex isotopic envelopes that must be deconvoluted.
This guide recommends a Negative Mode ESI (ESI-) approach using a buffered neutral mobile phase to maximize sensitivity and prevent in-source degradation.
Part 1: The Analytical Challenge
Structural Vulnerabilities
-
The Boronic Acid Moiety: In the gas phase and solution, boronic acids (
) exist in equilibrium with their anhydrides (boroxines). Standard GC-MS is often unsuitable without derivatization because the high thermal energy drives dehydration, leading to variable signals. -
The MOM Protection: While stable to bases, the MOM group hydrolyzes in acidic aqueous media (
).[1]-
Risk:[2] Using standard 0.1% Formic Acid (pH ~2.7) in LC can cleave the MOM group on-column, leading to the detection of the deprotected phenol (5-Bromo-3-hydroxyphenylboronic acid) rather than the intact parent.
-
Isotopic Fingerprint
-
Bromine: The hallmark 1:1 ratio of
and creates a "twin tower" signal separated by 2 Da. -
Boron: Natural boron is ~20%
and ~80% . This broadens the mass envelope, which must be accounted for in accurate mass measurements.
Part 2: Recommended LC-MS Protocol
This protocol prioritizes molecular integrity over ionization intensity.
Mobile Phase Chemistry (The "Neutral" Strategy)
To prevent MOM hydrolysis and promote ionization of the boronic acid (which is a Lewis acid), we utilize a slightly basic or neutral buffer.
-
Mobile Phase A: 5-10 mM Ammonium Acetate in Water (
). -
Why? Ammonium acetate provides the buffer capacity to keep the MOM group stable. Furthermore, acetate ions (
) often form stable adducts with boronic acids in negative mode, enhancing sensitivity.
Chromatographic Conditions
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).
-
Note: Phenyl-Hexyl phases often provide better selectivity for aromatic boronic acids due to
interactions.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min (standard analytical).[3]
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .
-
Target Ions:
- : Deprotonated species (Expected m/z ~260/262).
- : Acetate adduct (Common in ammonium acetate buffers).
- : Dimer formation is common for boronic acids at high concentrations.
Critical Application Note: Do not use high source temperatures (>400°C) or high cone voltages, as these promote in-source fragmentation (loss of
or).
Part 3: Comparative Analysis of Alternatives
The following table objectively compares LC-MS against common alternatives for this specific compound.
| Feature | LC-MS (ESI-) | GC-MS (EI) | HPLC-UV | NMR ( |
| Primary Detection | Intact Ion ( | Dehydrated fragments or derivatives | Chromophore absorption | Chemical Shift |
| Sample Prep | Minimal (Dilute & Shoot) | High (Derivatization required) | Minimal | Minimal |
| Structural ID | High (Isotopes + Mass) | Medium (Library match) | Low (Retention time only) | Very High |
| Sensitivity | High (ng/mL range) | High (if derivatized) | Medium ( | Low (mg required) |
| Risk of Artifacts | Low (if pH controlled) | High (Thermal dehydration) | None | None |
| Throughput | High (5-10 min) | Medium (20-30 min) | High | Low |
Why LC-MS Wins for Routine Screening:
While NMR is the ultimate structural proof, it is too slow for high-throughput reaction monitoring. GC-MS fails due to the polarity and thermal instability of the boronic acid. LC-MS provides the perfect balance of speed, sensitivity, and specificity, provided the mobile phase pH is controlled.
Part 4: Data Interpretation & Logic
The "Self-Validating" Workflow
A valid LC-MS result for this compound must pass three logical checks:
-
Retention Time Check: Does the peak elute in the expected hydrophobic window (moderately non-polar due to MOM and Br)?
-
Isotope Check: Does the mass spectrum show the characteristic 1:1 doublet for Bromine?
-
Adduct Check: Do we see the mass shift corresponding to the boronic acid/boroxine equilibrium?
Visualizing the Workflow
Caption: Logical flow for LC-MS analysis. Green path indicates optimal method; Red/Yellow paths indicate common experimental errors.
Part 5: Detailed Experimental Protocol
Step 1: Sample Preparation
-
Weigh ~1 mg of the compound.
-
Dissolve in Acetonitrile (ACN) . Avoid Methanol, as boronic acids can form methyl esters (boronates) in methanol, creating confusing mass spectra [1].
-
Dilute to 10
g/mL with 50:50 ACN:Water (containing 5mM Ammonium Acetate).
Step 2: System Setup
-
Mobile Phase A: 5mM Ammonium Acetate in Water.
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7
m) or equivalent. -
Temp: 30°C.
Step 3: Data Acquisition (ESI-)
-
Scan Range: m/z 100 – 800.
-
Key Signals to Monitor:
-
m/z 259.0 / 261.0:
(Monoisotopic and ). -
m/z 319.0 / 321.0:
(Acetate adduct).
-
Step 4: Troubleshooting
-
Issue: Signal is weak.
-
Fix: Boronic acids ionize poorly. Increase injection volume or switch to APCI (Atmospheric Pressure Chemical Ionization) in negative mode, which often works better for neutral aromatics.
-
-
Issue: Observation of m/z 215/217.
-
Diagnosis: Loss of MOM group (44 Da). The mobile phase is likely too acidic. Switch to Ammonium Acetate.
-
References
-
Chidella, K.S., et al. (2021).[4][5] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry. [Link]
-
RSC Analytical Methods. (2012). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Royal Society of Chemistry. [Link]
-
ResolveMass Laboratories. (2026). "GC-MS vs LC-MS: A Comparative Guide for Drug Impurities." [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. sciex.com [sciex.com]
A Researcher's Guide to the 13C NMR Spectral Interpretation of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of a molecule. This guide provides an in-depth analysis and interpretation of the 13C NMR spectrum of 5-Bromo-3-(methoxymethoxy)phenylboronic acid, a substituted aromatic compound with potential applications in cross-coupling reactions and medicinal chemistry.
The Molecular Blueprint: Structure and Carbon Numbering
To facilitate a clear discussion, the carbon atoms of this compound are systematically numbered as illustrated below. This numbering will be used consistently throughout the guide.
A Senior Application Scientist's Guide to the Elemental Analysis of 5-Bromo-3-(methoxymethoxy)phenylboronic acid: Standards, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For complex molecules such as 5-Bromo-3-(methoxymethoxy)phenylboronic acid, a key building block in organic synthesis, elemental analysis serves as a fundamental tool for verifying empirical formulas and ensuring sample purity. This guide provides an in-depth comparison of the theoretical and expected experimental outcomes for the elemental analysis of this compound, supported by established analytical standards and protocols.
The Critical Role of Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization, providing the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements within a sample. For drug development professionals, this technique is indispensable for:
-
Structural Confirmation: Verifying the elemental composition of a newly synthesized molecule, providing foundational evidence for its proposed structure.
-
Purity Assessment: Detecting the presence of organic or inorganic impurities that may not be readily identifiable by other spectroscopic methods.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for the characterization of active pharmaceutical ingredients (APIs) and intermediates.
Theoretical vs. Experimental Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. For this compound, the relevant details are as follows:
-
Molecular Formula: C₈H₁₀BBrO₃
-
Molecular Weight: 244.89 g/mol
Based on these values, the theoretical elemental composition is calculated as:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 39.24 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.12 |
| Boron (B) | 10.81 | 1 | 10.81 | 4.41 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 32.63 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 19.60 |
It is crucial to note that experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values to be considered acceptable for publication and regulatory submissions.[1] However, achieving this level of accuracy, particularly for complex molecules containing heteroatoms like bromine and boron, presents unique challenges.
Experimental Protocol: Combustion Analysis
The most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis. For bromine-containing compounds, a modified approach is often necessary.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the purified and dried this compound into a tin or silver capsule.
-
The sample must be homogenous and free of solvent residues to ensure accurate results.
-
-
Combustion:
-
The sample is combusted in a furnace at a high temperature (typically 900-1100°C) in a stream of pure oxygen. .
-
Specialized reagents, such as tungsten(VI) oxide, are often added to aid in the complete combustion of organobromine and organoboron compounds and to prevent the formation of interfering byproducts.[2]
-
-
Gas Separation and Detection:
-
The combustion products (CO₂, H₂O, N₂, and Br₂) are passed through a series of traps and columns to separate them.
-
The separated gases are then quantified using a thermal conductivity detector (TCD).
-
-
Bromine Determination:
Navigating Analytical Challenges
The presence of both bromine and boron in this compound can introduce several analytical challenges:
-
Incomplete Combustion: Organoboron compounds can sometimes form stable boron carbides, leading to inaccurately low carbon values.[5] The use of combustion aids is critical to mitigate this issue.
-
Halogen Effects: Bromine can interfere with the combustion process and detection of other elements.[6] Modern elemental analyzers are designed to handle halogenated compounds, but proper calibration and the use of appropriate scrubbers are essential.
-
Hygroscopic Nature: Boronic acids are known to be hygroscopic, meaning they can absorb moisture from the atmosphere. This can lead to inaccurate hydrogen and oxygen values. It is crucial to handle and store the sample in a dry environment.
Comparative Analysis: Certified Reference Materials
To ensure the accuracy and reliability of experimental results, it is imperative to calibrate the elemental analyzer with certified reference materials (CRMs). The table below provides a comparison of the theoretical values for this compound with the certified values of suitable CRMs.
| Analyte | Theoretical Value for Target Compound (%) | Certified Reference Material | Certified Value (%) |
| Carbon (C) | 39.24 | Acetanilide | 71.09 |
| Hydrogen (H) | 4.12 | Acetanilide | 6.71 |
| Bromine (Br) | 32.63 | 2-Bromobenzoic Acid | 39.75 |
| Boron (B) | 4.41 | Boron in Hydrocarbon Oil | 0.5000 (5000 µg/g)[7] |
The selection of CRMs with matrices as close as possible to the sample is ideal, though not always feasible for novel compounds. Therefore, a selection of well-characterized, pure organic compounds is often used for calibration.
Workflow for Elemental Analysis
The following diagram illustrates the typical workflow for the elemental analysis of a novel compound like this compound.
Caption: Workflow of elemental analysis for this compound.
Conclusion
The elemental analysis of this compound, while presenting certain challenges due to its heteroatom content, can be performed accurately and reliably with careful attention to experimental detail and the use of appropriate standards. By understanding the theoretical composition, employing a robust analytical methodology, and validating results against certified reference materials, researchers can confidently ascertain the elemental integrity of this important synthetic building block. This foundational data is not only crucial for scientific publications but also forms an integral part of the comprehensive data package required for regulatory submissions in the pharmaceutical industry.
References
-
Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]
-
Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. Analyst (RSC Publishing). [Link]
-
Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]
-
Certification Report for the Reference Materials ERM-AE123 and ERM-AE124 - Certified for their boron isotope composition. OPUS. [Link]
-
Boron B - 1000 mg/l in H2O for ICP. CPAChem. [Link]
-
(5-bromo-3-methoxy-2-methylphenyl)boronic acid. Chemazone. [Link]
-
Certificate of Analysis - Boron (B) Standard Solution. National Institute of Standards and Technology. [Link]
-
Certified Reference Materials Catalogue. BAM. [Link]
-
An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]
-
Organic Certified Reference Materials. CPAChem. [Link]
-
Reference Material Certificate - Dibenzothiophene. National Institute of Metrology, China. [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]
-
Bromine test. Wikipedia. [Link]
-
Organic Certified Reference Materials. ESSLAB. [Link]
-
Bromine Test for Hydrocarbon Identification. Scribd. [Link]
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]
-
The Problems Associated With Elemental Analysis. AZoM. [Link]
-
V. Metals Analysis. University of Washington. [Link]
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ResearchGate. [Link]
-
Chemical (Elemental) Analysis. Fritz Haber Institute. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img.antpedia.com [img.antpedia.com]
- 4. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. scribd.com [scribd.com]
- 7. lgcstandards.com [lgcstandards.com]
A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid
Introduction: The Critical Role of Purity in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The title compound, 5-Bromo-3-(methoxymethoxy)phenylboronic acid, serves as a versatile intermediate, offering multiple points for synthetic elaboration. However, its utility is directly contingent on its structural integrity. The presence of seemingly minor impurities, such as the corresponding trimeric anhydride (a boroxine) or products of premature protodeborylation, can lead to inconsistent reaction yields, downstream purification challenges, and ultimately, the failure of a synthetic campaign.
This guide provides a comprehensive framework for the post-synthesis validation of this compound. We will move beyond a simple checklist of techniques, instead focusing on the causal logic behind our analytical choices. By integrating data from multiple orthogonal methods, we establish a self-validating system that ensures the material proceeding to the next synthetic step is of the highest possible quality and structural certainty.
The Validation Workflow: An Integrated Approach
A robust validation strategy does not rely on a single technique but on the convergence of evidence from multiple analytical methods. Each method provides a unique piece of the structural puzzle, and together, they create an unambiguous confirmation of the target molecule's identity and purity.
Part 1: Primary Structural Elucidation
The initial phase of validation focuses on confirming that the synthesized molecule has the correct atomic connectivity and mass. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the foundational pillars of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of small organic molecules.[3] For this compound, a suite of NMR experiments (¹H, ¹³C, and ¹¹B) is required for full characterization.
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment, and their proximity to neighboring protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The trisubstituted benzene ring will display three distinct signals. Due to the substitution pattern, we expect two meta-coupled protons (small J-coupling, ~2-3 Hz) and one proton that may appear as a triplet or a more complex multiplet.
-
Methoxymethyl (MOM) Ether Group: This protecting group gives rise to two characteristic singlets: one for the two protons of the -O-CH₂ -O- group (δ ~5.2 ppm) and one for the three protons of the -O-CH₃ group (δ ~3.5 ppm).
-
Boronic Acid Protons (-B(OH)₂): These protons are acidic and rapidly exchange with residual water or deuterated solvent. This typically results in a broad, low-intensity singlet that can appear over a wide chemical shift range (δ 4.0-8.0 ppm) and often goes undetected.[4]
¹³C NMR Spectroscopy: The Carbon Skeleton
This spectrum confirms the number of unique carbon environments. For our target molecule, we anticipate 8 distinct signals. Key signals include the carbon directly bonded to boron (C-B), which is often broad and of lower intensity, and the two carbons of the MOM ether.
¹¹B NMR Spectroscopy: The Boron-Specific Probe
This is a critical, yet often underutilized, experiment for boronic acid characterization. The chemical shift of the boron nucleus is highly sensitive to its coordination state.[5]
-
Tricoordinate Boronic Acid: The desired sp²-hybridized boronic acid, B(OH)₂, will exhibit a single, relatively broad signal in the range of δ +28 to +33 ppm .[6]
-
Tetracoordinate Boronate Species: If the boronic acid forms a complex with a Lewis base (e.g., the deuterated solvent like DMSO-d₆ or methanol-d₄), a sharper, upfield signal between δ +5 to +15 ppm may be observed.[7][8]
-
Boroxine Anhydride: The presence of the trimeric boroxine impurity will give a distinct signal slightly downfield of the monomeric acid, typically around δ +31 to +35 ppm .[6]
| Table 1: Predicted NMR Data for this compound | | :--- | :--- | :--- | | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes | | ¹H NMR | 7.0 - 8.0 | 3H, complex multiplets corresponding to the aromatic protons. | | | ~5.2 | 2H, singlet (-O-CH₂ -O-). | | | ~3.5 | 3H, singlet (-O-CH₃ ). | | | 4.0 - 8.0 | 2H, broad singlet (-B(OH )₂), may be unobserved. | | ¹³C NMR | 100 - 160 | 6 signals for the aromatic carbons, including a broad C-B signal. | | | ~95 | 1 signal for -O-C H₂-O-. | | | ~56 | 1 signal for -O-C H₃. | | ¹¹B NMR | +28 to +33 | Broad singlet, characteristic of a trigonal planar arylboronic acid. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental formula.
Challenges and Solutions: Boronic acids are notoriously prone to dehydration in the mass spectrometer ion source, leading to the formation of boroxine anhydrides, which complicates data interpretation.[9][10] Using "soft" ionization techniques like Electrospray Ionization (ESI) is crucial. Analysis is often more reliable in negative ion mode ([M-H]⁻), though positive ion adducts ([M+H]⁺, [M+Na]⁺) are also possible.
Expected Mass:
-
Molecular Formula: C₈H₁₀BBrO₄
-
Monoisotopic Mass: 259.9832 g/mol
-
Key Feature: The presence of bromine results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by ~2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Observing this "A+2" pattern is a strong confirmation of the presence of a single bromine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method to confirm the presence of key functional groups.[11][12] While it does not provide detailed connectivity information like NMR, it serves as an excellent complementary technique.
Characteristic Vibrational Modes:
-
O-H Stretch: A very broad and strong absorption band in the region of 3200-3400 cm⁻¹ is the hallmark of the hydrogen-bonded -OH groups of the boronic acid.[13]
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals from the MOM group appearing just below 3000 cm⁻¹.
-
B-O Asymmetric Stretch: A strong, characteristic band typically found between 1310-1390 cm⁻¹ .[14]
-
C-O Stretch: Strong bands from the MOM ether linkage in the 1000-1200 cm⁻¹ region.
-
Aromatic C=C Bending: Out-of-plane bending vibrations in the 600-900 cm⁻¹ region, which are indicative of the aromatic substitution pattern.
Part 2: Comparison and Troubleshooting of Common Impurities
No single technique tells the whole story. The true power of this multi-faceted approach lies in how the data corroborates and reveals subtle issues like the presence of common impurities.
| Table 2: Comparison of Primary Validation Techniques | | :--- | :--- | :--- | :--- | | Technique | Information Provided | Strengths | Limitations | | NMR (¹H, ¹³C, ¹¹B) | Detailed atomic connectivity, stereochemistry, electronic environment, quantitative analysis (qNMR). | Unambiguous structure elucidation. ¹¹B NMR is definitive for boron speciation. | Can be insensitive to low-level impurities. Broad peaks can be difficult to interpret. | | Mass Spectrometry | Molecular weight and elemental formula (HRMS). | Extremely sensitive. Isotopic patterns confirm elemental presence (e.g., Br). | Provides no connectivity data. Prone to fragmentation and in-source reactions (e.g., boroxine formation).[9] | | FTIR Spectroscopy | Presence of key functional groups. | Fast, inexpensive, requires minimal sample. Excellent for confirming -OH and B-O bonds. | Provides no detailed structural information. Spectrum can be complex. |
Troubleshooting Guide: From Spectral Anomaly to Impurity Identification
A Senior Scientist's value lies in interpreting not just the expected data, but the unexpected. Boronic acid syntheses are often plagued by specific side products.[15]
| Table 3: Troubleshooting Common Impurities in the Synthesis of this compound | | :--- | :--- | :--- | | Observed Anomaly | Potential Impurity | Confirming Evidence | | ¹¹B NMR: Signal at ~33 ppm in addition to the main signal at ~30 ppm. MS: Peak observed at m/z corresponding to [3M - 3H₂O + H]⁺. | Boroxine Anhydride [6][10] | The presence of both signals in ¹¹B NMR is highly indicative. The high mass ion in MS confirms the trimer. | | ¹H NMR: A new aromatic proton signal appears in place of the boronic acid, simplifying the aromatic pattern. MS: A signal corresponding to the loss of the B(OH)₂ group is observed. | Protodeborylation Product [15] | The absence of the B(OH)₂ group is definitive. The molecular weight will be lower than the target. | | ¹¹B NMR: A sharp signal observed at ~19 ppm. MS: No corresponding organic mass ion. | Boric Acid (H₃BO₃) [4] | Boric acid is a common inorganic impurity from the synthesis or degradation. It is often invisible in ¹H and ¹³C NMR. | | ¹H NMR: Signals corresponding to starting materials (e.g., the aryl halide precursor). | Unreacted Starting Material | Compare the spectrum with an authentic sample of the starting material. |
Part 3: Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following are standardized protocols for acquiring high-quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). Causality Note: DMSO-d₆ is often preferred as it is a good solvent for polar boronic acids and its residual water peak does not typically overlap with key analyte signals.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (hours) depending on the sample concentration and instrument sensitivity.
-
¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. Use BF₃·OEt₂ as an external reference (δ = 0.0 ppm). A short acquisition time is usually sufficient.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Directly infuse the sample into the ESI source at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes across a mass range of m/z 100-1000. Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.
-
Data Analysis: Look for the calculated exact mass of the [M-H]⁻ or [M+H]⁺ ions. Critically, verify the presence of the characteristic 1:1 A/A+2 isotopic pattern for bromine.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal. If using KBr pellets, grind a small amount of sample with dry KBr and press it into a transparent disk. Causality Note: ATR is a modern, rapid technique that requires no sample preparation, minimizing potential atmospheric moisture contamination which can broaden the O-H band.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.
Conclusion: A Commitment to Analytical Rigor
The structural validation of a synthetic building block like this compound is not a perfunctory step but a cornerstone of successful research and development. Relying on a single piece of data, such as a melting point or a low-resolution mass spectrum, introduces unacceptable risk into a synthetic workflow.
By adopting an integrated, multi-technique approach as outlined in this guide, researchers can build a comprehensive and self-validating data package. This analytical rigor ensures that the material used in subsequent reactions is structurally correct and sufficiently pure, ultimately saving time, resources, and paving the way for reproducible scientific outcomes.
References
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC, National Institutes of Health. [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, Royal Society of Chemistry. [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]
-
High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. [Link]
-
Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, ACS Publications. [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]
-
Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]
-
Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. [Link]
-
Why is crystallography still used in some cases for small molecule structure determination?. Chemistry Stack Exchange. [Link]
-
HELP: Purifying boronic acids sucks. Reddit. [Link]
-
11B NMR Chemical Shifts. San Diego State University. [Link]
-
11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. MDPI. [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [https://application.wiley-vch.de/books/sample/352731391 boronicacids_c01.pdf]([Link] boronicacids_c01.pdf)
-
Supplementary Information. Beilstein Journals. [Link]
-
Comparison of conventional approaches and proposed method. ResearchGate. [Link]
-
Phenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC, National Institutes of Health. [Link]
-
Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF Public Access Repository. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
Sources
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boronmolecular.com [boronmolecular.com]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Comparative Guide: 5-Bromo-3-(methoxymethoxy)phenylboronic Acid vs. Pinacol Ester Derivatives
Executive Summary & Structural Significance
In the design of complex pharmaceuticals and advanced materials, bifunctional building blocks are essential for iterative synthesis. 5-Bromo-3-(methoxymethoxy)phenylboronic acid and its pinacol ester (BPin) derivative are highly valued for their orthogonal reactivity. They possess:
-
A methoxymethyl (MOM) protected phenol, ensuring stability under basic cross-coupling conditions while allowing mild acidic deprotection.
-
A boronic acid/ester moiety for immediate Suzuki-Miyaura (SM) coupling.
-
A bromo substituent, which remains inert during the initial boronate-directed coupling, serving as an electrophilic handle for subsequent functionalization.
While both derivatives yield the same cross-coupled products, the choice between the free acid and the BPin ester dictates the experimental workflow, bench stability, and transmetalation kinetics.
Thermodynamic Stability and Purification Dynamics
The physical and chemical behaviors of free boronic acids and pinacol esters differ drastically, directly impacting their handling and storage.
-
Free Boronic Acids: Free boronic acids are thermodynamically prone to spontaneous dehydration, forming trimeric boroxines. Furthermore, they are highly susceptible to protodeboronation (the replacement of the C-B bond with a C-H bond) under basic aqueous conditions[1]. During purification, their Lewis acidic empty p-orbital causes severe streaking on silica gel, often requiring specialized solvent systems (e.g., addition of acetic acid) or crystallization for isolation[2].
-
Pinacol Esters (BPin): The esterification of the boronic acid with 2,3-dimethyl-2,3-butanediol (pinacol) creates a sterically shielded, highly stable dioxaborolane ring. Pinacol boronates are significantly more stable against direct base-catalyzed protodeboronation—often by two orders of magnitude compared to their free acid counterparts[1]. Because the BPin group masks the polarity of the boron atom, these derivatives behave as standard organic molecules and are easily purified via conventional normal-phase silica gel chromatography[2].
Quantitative Performance Comparison
| Parameter | 5-Bromo-3-(MOM)phenylboronic Acid | Pinacol Ester Derivative (BPin) |
| Bench Stability | Low (Prone to boroxine formation & oxidation) | High (Stable to ambient air and moisture) |
| Purification Method | Crystallization / Reverse-phase chromatography | Standard normal-phase silica gel chromatography |
| Transmetalation Rate | Fast (Direct entry into oxo-palladium cycle) | Slow (Requires pre-hydrolysis or strong activation) |
| Atom Economy | High (Byproduct is water/borate) | Lower (Generates pinacol byproduct) |
| Protodeboronation Risk | High (Requires mild bases to mitigate) | Low (Steric shielding protects the C-B bond) |
Mechanistic Divergence in Suzuki-Miyaura Transmetalation
The core mechanistic difference between these two reagents lies in the transmetalation step. Suzuki-Miyaura couplings typically proceed via an oxo-palladium pathway, where a base (e.g., hydroxide or carbonate) coordinates to the Pd(II) center, which then reacts with the organoboron species[3].
Free boronic acids rapidly form the reactive trihydroxyboronate intermediate, leading to swift transmetalation[4]. Conversely, the bulky tetramethyl backbone of the pinacol ester sterically hinders the approach of the Pd-O complex. Competition experiments consistently show that free boronic acids are consumed significantly faster than pinacol esters[3]. For BPin esters to react efficiently, they often must undergo slow in situ pre-hydrolysis to the free boronic acid, or require elevated temperatures and stronger bases to force direct transmetalation[4].
Divergent transmetalation kinetics between free boronic acids and pinacol esters in SM coupling.
Self-Validating Experimental Protocols
To translate these mechanistic principles into reliable laboratory practices, the following protocols emphasize the causality behind the reagent choices and establish self-validating checkpoints.
Protocol A: Mild Coupling of 5-Bromo-3-(MOM)phenylboronic Acid
Objective: Achieve cross-coupling while suppressing the rapid protodeboronation inherent to free boronic acids. Causality: Because the free acid transmetalates rapidly, high temperatures and strong bases are unnecessary and detrimental (they accelerate protodeboronation). A mild base (K₂CO₃) and a biphasic solvent system are utilized to keep the reaction gentle.
-
Setup: Charge a flask with the aryl halide electrophile (1.0 equiv), 5-Bromo-3-(MOM)phenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1) and 2.0 M aqueous K₂CO₃ (2.0 equiv).
-
Reaction: Heat gently to 60 °C for 4-6 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The free boronic acid will appear as a baseline streak. The successful formation of the product is validated by the appearance of a distinct, high-Rf UV-active spot. If a non-polar spot corresponding to 1-bromo-3-(methoxymethoxy)benzene appears, protodeboronation has occurred, indicating the base is too strong or the temperature too high.
Protocol B: Robust Coupling of the Pinacol Ester Derivative
Objective: Overcome the steric hindrance of the BPin group to ensure complete conversion. Causality: The stability of the BPin ester requires aggressive conditions to initiate the pre-hydrolysis or direct alkoxo-palladium transmetalation[4]. Stronger bases and anhydrous polar solvents are often employed.
-
Setup: Charge a flask with the aryl halide (1.0 equiv), the BPin ester (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent & Base: Add degassed 1,4-Dioxane and anhydrous Cs₂CO₃ (2.5 equiv).
-
Reaction: Heat to 90-100 °C for 12-16 hours.
-
Self-Validation (TLC): The BPin ester will elute as a clean, distinct spot (typically Rf ~0.4 in 10% EtOAc/Hexanes). The self-validating checkpoint is the complete consumption of this BPin spot. Unlike the free acid, protodeboronation is negligible; incomplete reaction usually indicates failed catalyst activation rather than reagent degradation.
Iterative Cross-Coupling Workflows
Both derivatives are uniquely suited for iterative synthesis. The differential reactivity between the boronate group and the aryl bromide allows for sequential C-C bond formation. The boronate acts as the nucleophile in the first Suzuki coupling. The resulting biaryl product retains the bromo substituent, which can then be utilized as an electrophile in a subsequent Suzuki coupling or converted into a new boronate via Miyaura borylation.
Iterative cross-coupling workflow utilizing the orthogonal reactivity of the bifunctional reagent.
References
1.[3] Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. URL: [Link] 2.[2] Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters. URL: [Link] 3.[4] Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. URL: [Link] 4.[1] Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. URL: [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Infrared Spectroscopy of 5-Bromo-3-(methoxymethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. By measuring the absorption of infrared radiation by a sample, this method provides a unique molecular "fingerprint," revealing the presence of specific functional groups and offering insights into molecular structure. For novel compounds like 5-Bromo-3-(methoxymethoxy)phenylboronic acid, a thorough understanding of its IR spectrum is crucial for structural verification, purity assessment, and monitoring of chemical transformations.
This guide provides an in-depth analysis of the characteristic IR absorption peaks of this compound. Through a comparative approach with structurally related molecules, we will dissect the spectrum to assign key vibrational modes. This guide also includes a detailed experimental protocol for acquiring high-quality IR data for solid samples.
Deciphering the Spectrum: Key Functional Group Vibrations
The structure of this compound incorporates several key functional groups, each with its own characteristic vibrational frequencies in the infrared spectrum. By examining these distinct regions, we can confidently identify and characterize the molecule.
Molecular Structure of this compound
Caption: Key functional groups in this compound.
Predicted Infrared Absorption Peaks
The following table summarizes the expected characteristic IR absorption peaks for this compound, based on the analysis of its constituent functional groups and comparison with related compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3500 - 3200 | Strong, Broad | O-H stretch | Characteristic of the boronic acid group, often showing evidence of hydrogen bonding.[1][2][3] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Typical for C-H vibrations on a benzene ring.[4][5][6] |
| 2950 - 2800 | Medium to Weak | Aliphatic C-H stretch | Arising from the methoxymethyl group.[7][8] |
| 1600 - 1450 | Medium | Aromatic C=C stretch | Multiple bands are expected in this region due to the vibrations of the phenyl ring.[4][5][6] |
| ~1350 | Strong | B-O asymmetric stretch | A key diagnostic peak for boronic acids.[8][9][10] |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch | From the methoxymethoxy ether linkage.[11][12] |
| 1150 - 1000 | Strong | Symmetric C-O-C stretch | Also from the methoxymethoxy group.[11][12][13] |
| ~1075 and ~1030 | Medium | Aryl C-Br stretch | Characteristic absorptions for aryl bromides.[14] |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of these bands.[4] |
Comparative Spectral Analysis
To confidently assign the peaks in the spectrum of this compound, it is instructive to compare its spectrum with those of simpler, related molecules.
1. Phenylboronic Acid: The spectrum of phenylboronic acid serves as a fundamental reference for the boronic acid moiety attached to a phenyl ring.[15] Key features include a strong, broad O-H stretching band around 3300-3200 cm⁻¹ due to hydrogen bonding and a very strong B-O asymmetric stretching band near 1345 cm⁻¹.[1][9] In-plane and out-of-plane C-H bending vibrations of the monosubstituted ring are also prominent.[1]
2. Bromobenzene: The IR spectrum of bromobenzene provides the characteristic signature of a bromine-substituted aromatic ring.[16] We expect to see aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.[4][6] Strong absorptions around 740 cm⁻¹ and 690 cm⁻¹ are indicative of the out-of-plane C-H bending for a monosubstituted benzene ring.[17] The C-Br stretching vibration is typically found in the lower frequency region, with aryl bromides showing absorptions around 1075 and 1030 cm⁻¹.[14]
3. Methoxymethoxybenzene (Anisole as a proxy): While a direct spectrum for methoxymethoxybenzene may not be readily available, the spectrum of anisole (methyl phenyl ether) offers a good approximation for the methoxyaryl portion of the molecule. The key features are the strong asymmetric and symmetric C-O-C stretching vibrations. For aryl alkyl ethers, the asymmetric C-O-C stretch appears near 1250 cm⁻¹ and the symmetric stretch is found near 1040 cm⁻¹.[12]
By overlaying these spectral features, we can build a comprehensive picture of the expected IR spectrum for this compound. The presence of the broad O-H stretch, the strong B-O stretch, the characteristic aromatic C-H and C=C bands, the strong ether C-O stretches, and the C-Br vibrations will collectively confirm the structure of the target molecule.
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample (KBr Pellet Method)
This protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet for transmission IR spectroscopy, a common and reliable method for analyzing solid samples.
Materials:
-
This compound (1-2 mg)
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated (100-200 mg)
-
Agate mortar and pestle
-
Spatula
-
Pellet press with die set
-
Infrared spectrometer
Workflow for KBr Pellet Preparation
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 15. Phenylboronic acid(98-80-6) IR Spectrum [m.chemicalbook.com]
- 16. Bromobenzene(108-86-1) IR Spectrum [m.chemicalbook.com]
- 17. (Solved) - Consider the spectral data for bromobenzene (Figs. 15.18 and 15.19). a. In the IR spectrum, specify. (1 Answer) | Transtutors [transtutors.com]
Safety Operating Guide
Operational Guide: Disposal of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid
Topic: 5-Bromo-3-(methoxymethoxy)phenylboronic acid proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, EHS Officers, Drug Development Scientists[1][2]
Executive Summary: Immediate Action Classification
This compound represents a multi-hazard disposal challenge due to its latent reactivity.[1][2][3] Unlike simple aryl bromides, this compound contains a Methoxymethoxy (MOM) protecting group and a Boronic Acid moiety.[1][3]
-
Primary Disposal Stream: Halogenated Organic Waste (Solid or Liquid).[1][3]
-
Critical Incompatibility: ACIDS . Contact with acidic waste streams triggers the hydrolysis of the MOM group, releasing Formaldehyde (a gaseous carcinogen) and Methanol.[2]
-
EPA/RCRA Status: Not explicitly P- or U-listed by CAS, but must be managed as Hazardous Waste due to toxicity (halogenated organic) and reactivity characteristics.[1][2][3]
Technical Hazard Analysis: The "Why" Behind the Protocol
To dispose of this chemical safely, you must understand its functional group stability.[2] This is not just "chemical waste"; it is a system of reactive groups.[3]
| Functional Group | Hazard Potential | Disposal Implication |
| Aryl Bromide (Ar-Br) | Halogenated Organic | Mandatory Incineration. Must be segregated from non-halogenated solvents to comply with emission standards (e.g., dioxin prevention).[1][2][3] |
| Boronic Acid (-B(OH)₂) | Low acute toxicity; Lewis Acid | Can form trimeric boroxines upon dehydration.[1][2][3] Generally stable but requires segregation from strong oxidizers.[1][3] |
| MOM Ether (-OCH₂OCH₃) | Acid-Labile Acetal | HIGH RISK. Upon contact with acid (pH < 4), this group hydrolyzes to release Formaldehyde . |
The Hidden Risk: MOM Group Hydrolysis
The Methoxymethoxy (MOM) group is an acetal.[2] In a mixed waste drum containing acidic byproducts (e.g., from TFA or HCl workups), the following reaction occurs spontaneously:
[1][2][3]Operational Rule: Never dispose of MOM-protected compounds in a waste container designated for acidic aqueous waste or acidic organic mixtures.
Disposal Workflow & Decision Logic
Visualizing the Waste Stream
The following logic gate ensures the compound is routed to the correct destruction facility without creating upstream hazards.
Figure 1: Decision matrix for segregating MOM-protected aryl boronic acid waste. Note the critical pH check step for liquid waste.
Detailed Procedural Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired shelf stock, contaminated weighing paper, or solid residues.[1][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2][3] Avoid metal containers as boronic acids can corrode certain alloys over long periods.[1][3]
-
Labeling:
-
Segregation: Place the sealed jar into the "Solid Halogenated" waste stream.
-
Hand-off: Transfer to your institution's EHS hazardous waste contractor for incineration.[1][2][3]
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Use this for filtrates or solutions containing the compound.[2]
-
pH Verification (Critical Step):
-
Solvent Compatibility:
-
Ensure the carrier solvent is compatible with the "Halogenated Waste" stream (e.g., DCM, Chloroform, Ethyl Acetate).[2][3]
-
Note: If dissolved in non-halogenated solvents (e.g., Methanol, THF), the presence of the Bromine atom on the molecule mandates that the entire mixture be classified as Halogenated Waste .[2]
-
-
Transfer: Pour into the designated "Halogenated Solvent Waste" carboy.
-
Documentation: Log the approximate mass of the boronic acid on the waste tag.[2]
Emergency Procedures: Spills & Exposure
| Scenario | Immediate Action |
| Solid Spill | Do not dry sweep. Dust inhalation is a respiratory irritant.[1][2][3] Cover with wet paper towels or oil-dri absorbent to suppress dust, then scoop into a hazardous waste bag.[2][3] |
| Liquid Spill | Absorb with vermiculite or sand.[1][3] Do not use acidic absorbents (like certain clay-based neutralizers for bases) as this will release formaldehyde.[2][3] |
| Skin Contact | Wash with soap and water for 15 minutes.[3] Boronic acids are absorbed through skin; MOM hydrolysis on skin can cause sensitization.[1][3] |
Quantitative Data Summary
| Property | Value/Status | Relevance to Disposal |
| Molecular Weight | ~260.9 g/mol | Calculation of waste load.[1][2][3] |
| Physical State | Solid (Powder) | Dust control required during transfer.[1][3] |
| Solubility | Soluble in organic solvents; slightly soluble in water | Mobile in aqueous waste; requires organic waste stream.[2][3] |
| Acid Stability | Unstable (MOM group) | Generates Formaldehyde gas in acidic waste. |
| Incineration Code | Halogenated | Requires high-temp incineration (>1100°C) to destroy brominated byproducts.[1][2][3] |
References
-
Sigma-Aldrich. Safety Data Sheet: 5-Bromo-2-methoxyphenylboronic acid (Analogous Structure Safety Data).[1][2][3] Retrieved from (Note: Used as functional analog for hazard classification).[1][2][3]
-
Occupational Safety and Health Administration (OSHA). Formaldehyde: Hazard Communication and Safety Standards.[1][3] Retrieved from .[3]
-
Matteson, D. S. Stereodirected Synthesis with Organoboranes.[1][3] Springer, 1995.[1][3] (Reference for Boronic Acid stability and handling).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1][3] Wiley-Interscience.[1][2][3] (Authoritative source on Methoxymethoxy (MOM) group acid-lability and formaldehyde release).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1][3] Retrieved from .[3]
Sources
- 1. PubChemLite - 3-bromo-5-methyl-2-methoxyphenylboronic acid (C8H10BBrO3) [pubchemlite.lcsb.uni.lu]
- 2. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. 5-bromo-3-pyridineboronic acid ester | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Safe Handling of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid: A Guide to Personal Protective Equipment and Disposal
The proper handling of specialized reagents is a cornerstone of successful and safe research. This guide provides a detailed operational plan for the use of 5-Bromo-3-(methoxymethoxy)phenylboronic acid, focusing on the critical aspects of personal protective equipment (PPE), safe handling protocols, and compliant disposal. As a Senior Application Scientist, my aim is to move beyond a simple checklist, instead offering a framework grounded in the principles of chemical causality and risk mitigation to ensure your work is both scientifically sound and procedurally safe.
Hazard Identification and Risk Assessment
This compound, like many organoboronic acids, is a stable compound under standard laboratory conditions but possesses hazards that necessitate careful handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its likely hazard profile from structurally similar compounds. Substituted phenylboronic acids are generally classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation if inhaled as a dust.[1][2][3]
Anticipated Hazard Profile:
| Hazard Classification | Description | Primary Exposure Route |
| Acute Toxicity, Oral | May be harmful if swallowed.[1][4] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][3] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Ocular |
| Specific Target Organ Toxicity | May cause respiratory tract irritation.[1][5] | Inhalation |
This assessment dictates a stringent approach to PPE selection, designed to create a complete barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific tasks being performed. The minimum required PPE for any work with this reagent includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Safety Glasses: Must be equipped with side shields to protect against particulates.[6] These are the absolute minimum for being present in the lab.
-
Safety Goggles: Required when there is a risk of liquid splashes or handling the powder outside of a contained system, as they provide a complete seal around the eyes.[6]
-
Face Shield: A face shield should be worn in addition to safety goggles when handling larger quantities (>5g) of the solid or any volume of a solution that presents a significant splash hazard.[6][7]
Skin and Body Protection
-
Laboratory Coat: A standard, flame-resistant lab coat is mandatory to protect against incidental contact and small spills.[8][9]
-
Chemical-Resistant Gloves: Disposable nitrile gloves are suitable for incidental contact.[6][10] If prolonged contact is anticipated or when cleaning a spill, it is advisable to "double-glove" with two pairs of nitrile gloves or wear a more robust glove like neoprene.[6] Always inspect gloves for tears or punctures before use and remove them immediately if contamination occurs, washing hands thoroughly before donning a new pair.
Respiratory Protection
The primary inhalation risk is from the fine powder form of the acid.
-
Engineering Controls: The most effective way to control this hazard is to handle the solid material exclusively within a certified chemical fume hood.[2][8] This engineering control is the preferred method for mitigating respiratory exposure.
-
Respirators: If engineering controls are insufficient or not available (a situation that should be avoided), a NIOSH-approved N95 particulate respirator may be required.[11] Use of respirators must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[9]
Summary of PPE Requirements:
| Task | Minimum Required PPE |
| Storage and Transport | Lab coat, safety glasses, nitrile gloves. |
| Weighing Solid | Lab coat, safety goggles, nitrile gloves (handle in fume hood). |
| Preparing Solutions | Lab coat, safety goggles, nitrile gloves (handle in fume hood). |
| Running Reaction | Lab coat, safety glasses (or goggles if splash risk), nitrile gloves. |
| Spill Cleanup | Tychem coveralls (or similar), safety goggles, face shield, heavy-duty gloves (e.g., neoprene or Silver Shield).[6][12] |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the final disposition of all waste materials.
Safe Handling Workflow
The following workflow is designed to minimize exposure and ensure a controlled environment.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the reagent into the work area, don all required PPE. Ensure the chemical fume hood is on and functioning correctly.[8] Inform others in the lab that you will be working with a hazardous substance.[8]
-
Aliquotting: Conduct all manipulations of the solid compound, such as weighing, inside the fume hood to contain any dust.[8] Use a spatula to transfer the solid. Avoid creating dust clouds.
-
Storage: Keep the reagent in its original, tightly sealed container when not in use.[1] Some boronic acids benefit from refrigerated storage to slow potential decomposition.[13]
-
Spill Response: In the event of a spill, if it is contained within the fume hood, close the sash and use a chemical spill kit to clean it up.[8] For larger spills, evacuate the immediate area and follow your institution's emergency procedures.[14] All materials used for cleanup must be disposed of as hazardous waste.[14]
Waste Disposal Plan
Improper disposal of boronic acid waste can harm the environment and lead to regulatory non-compliance.[15]
-
Waste Segregation: All materials that come into contact with this compound must be treated as hazardous waste. This includes contaminated gloves, weighing paper, pipette tips, and any residual solid or solution.[14]
-
Containerization: Use a designated, chemically compatible hazardous waste container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[14]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[10][14]
-
Collection: Do not mix this waste stream with other chemicals, particularly strong oxidizing agents or acids, to prevent unforeseen reactions.[14][15] Store the sealed waste container in a designated hazardous waste accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14][16]
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority.
References
-
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Available at: [Link]
-
IsoLab. (2021, June 23). Boric Acid Standard Operating Procedure. Available at: [Link]
-
Arbico Organics. MATERIAL SAFETY DATA SHEET - JT EATON EATON'S BORIC ACID INSECTICIDAL DUST. Available at: [Link]
-
Rubo UK. Hazardous Waste: Waste Acid Treatment & Safe Disposal Services. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid D5. Available at: [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Available at: [Link]
-
University of Florida Environmental Health & Safety. Personal Protective Equipment. Available at: [Link]
-
University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide. Available at: [Link]
-
University of Nevada, Reno Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
-
Organic Syntheses Procedure. boronic esters. Available at: [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.ca [fishersci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencing.com [sciencing.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. laballey.com [laballey.com]
- 16. Rubo - Hazardous Waste: Waste Acid Treatment & Safe Disposal Services | Rubo UK [rubowaste.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
